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  • Product: 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid
  • CAS: 1518942-63-6

Core Science & Biosynthesis

Foundational

pharmacokinetics of 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid in animal models

An In-Depth Technical Guide Pharmacokinetic Profiling of 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid in Preclinical Animal Models Abstract: This technical guide provides a comprehensive framework for the prec...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide Pharmacokinetic Profiling of 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid in Preclinical Animal Models

Abstract: This technical guide provides a comprehensive framework for the preclinical pharmacokinetic (PK) evaluation of the novel compound, 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid. While specific experimental data for this molecule is not currently available in published literature, this document synthesizes established principles of drug metabolism and pharmacokinetics (DMPK) and draws upon data from structurally related piperidine-containing compounds to outline a robust, scientifically-grounded strategy for its characterization. The guide is intended for researchers, scientists, and drug development professionals, offering detailed methodologies, the rationale behind experimental choices, and best practices for data interpretation. We will cover the critical stages of a preclinical PK program, including bioanalytical method development, in vivo study design in rodent models, and in vitro metabolic stability assessment, to build a foundational understanding of the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Introduction: The Imperative for Pharmacokinetic Characterization

The compound 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid is a small molecule featuring a piperidine core, a functional group common in many centrally active and peripherally acting therapeutic agents.[1] The presence of both a carboxylic acid and a carbamoyl moiety suggests specific physicochemical properties that will govern its behavior in vivo. A thorough understanding of its pharmacokinetic profile is fundamental to successful drug development. It allows for the translation of in vitro potency to in vivo efficacy, establishes a rational basis for dose selection in toxicology and clinical studies, and identifies potential liabilities such as poor bioavailability or rapid clearance.[2]

This guide provides the strategic and technical framework necessary to elucidate the PK profile of this molecule in preclinical animal models, a critical step in assessing its therapeutic potential.

Bioanalytical Method Development and Validation: The Quantitative Foundation

Accurate quantification of the analyte in biological matrices is the bedrock of any pharmacokinetic study. Given the compound's structure—a polar molecule with a carboxylic acid group—Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its superior sensitivity, selectivity, and speed.[3]

Rationale for LC-MS/MS

LC-MS/MS offers unparalleled advantages for this application:

  • Specificity: The ability to monitor a specific precursor-to-product ion transition for the analyte minimizes interference from endogenous matrix components.[3]

  • Sensitivity: It can achieve lower limits of quantification (LLOQ) in the low ng/mL or even pg/mL range, which is essential for characterizing the terminal elimination phase of the drug.[4]

  • Versatility: The method can be adapted to various biological matrices, including plasma, urine, and tissue homogenates.

Step-by-Step Protocol: LC-MS/MS Method Development
  • Analyte Characterization:

    • Infuse a standard solution of 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid directly into the mass spectrometer to determine the parent mass and identify optimal fragmentation patterns for Multiple Reaction Monitoring (MRM).

    • Operate in both positive and negative electrospray ionization (ESI) modes. The piperidine nitrogen is a likely site for protonation (positive mode), while the carboxylic acid is amenable to deprotonation (negative mode).

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is a suitable starting point (e.g., Phenomenex Kinetex C18, 2.6 µm, 4.6 x 50 mm).[4]

    • Mobile Phase: Use a gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). The formic acid aids in the ionization of the analyte.[4]

    • Goal: Achieve a sharp, symmetrical peak with a retention time that avoids the initial solvent front where matrix suppression is most pronounced.

  • Sample Preparation:

    • Objective: To efficiently extract the analyte from plasma proteins and phospholipids.

    • Method: Protein precipitation is often the simplest and most effective method for this type of molecule. Add three volumes of cold acetonitrile (containing a suitable internal standard) to one volume of plasma. Vortex vigorously, then centrifuge at high speed to pellet the precipitated proteins.[5]

    • Alternative: Should matrix effects prove significant, Solid Phase Extraction (SPE) may be required for a cleaner extract.

  • Method Validation:

    • Validate the method according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, LLOQ, and stability (freeze-thaw, bench-top, and long-term).[4]

Bioanalytical Workflow Diagram

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification plasma Plasma Sample (e.g., 50 µL) is Internal Standard in Acetonitrile (e.g., 150 µL) vortex Vortex Mix is->vortex centrifuge Centrifuge (e.g., 10 min @ 14,000 rpm) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate & Reconstitute supernatant->evaporate hplc UPLC/HPLC System evaporate->hplc ms Tandem Mass Spectrometer hplc->ms data Data Acquisition (MRM Mode) ms->data cal_curve Generate Calibration Curve data->cal_curve concentration Calculate Drug Concentration cal_curve->concentration

Caption: Workflow for bioanalytical sample processing and analysis.

In Vivo Pharmacokinetic Studies in Rodent Models

The rat is the most common species for initial PK screening due to its well-characterized physiology, cost-effectiveness, and ease of handling. A standard study design involves both intravenous (IV) and oral (PO) administration to determine fundamental parameters, including absolute oral bioavailability.

Experimental Design: Single-Dose PK Study in Rats
  • Animal Model: Male Sprague-Dawley rats (n=3-4 per group), cannulated (jugular vein for blood sampling, carotid artery for IV administration if separate).

  • Dose Groups:

    • Group 1 (IV): 1 mg/kg administered as a slow bolus. The IV dose provides the reference for determining absolute bioavailability and intrinsic clearance.

    • Group 2 (PO): 10 mg/kg administered by oral gavage. A higher oral dose is used to ensure plasma concentrations remain above the LLOQ.

  • Formulation:

    • IV: Solubilized in a vehicle such as 20% Solutol HS 15 in saline.

    • PO: Suspension in 0.5% methylcellulose in water.

  • Blood Sampling:

    • Collect serial blood samples (approx. 100 µL) into EDTA-coated tubes at pre-dose, and at 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours post-dose. The intensive early sampling for the IV group is crucial for accurately characterizing the distribution phase.[6]

    • Centrifuge immediately to separate plasma and store at -80°C until analysis.

Pharmacokinetic Data Analysis

Plasma concentration-time data will be analyzed using non-compartmental analysis (NCA) with software like Phoenix WinNonlin.

Table 1: Key Pharmacokinetic Parameters to be Determined

ParameterAbbreviationDescriptionImportance
Maximum ConcentrationCmaxThe highest observed concentration in plasma.Indicates the rate of absorption; related to efficacy and potential toxicity.
Time to CmaxTmaxThe time at which Cmax is reached.Provides information on the rate of absorption.
Area Under the CurveAUCThe total drug exposure over time.A key measure of the extent of systemic exposure.
Half-lifeThe time required for the drug concentration to decrease by half.Determines the dosing interval and time to reach steady-state.
ClearanceCLThe volume of plasma cleared of the drug per unit of time.Measures the body's efficiency in eliminating the drug.
Volume of DistributionVdThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Indicates the extent of drug distribution into tissues versus plasma.
BioavailabilityF%The fraction of an orally administered dose that reaches systemic circulation.A critical parameter for determining a viable oral dose. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO).
Experimental Workflow for In Vivo PK Study

InVivo_PK_Workflow acclimatize Animal Acclimatization & Cannulation dosing_iv Group 1: IV Dosing (1 mg/kg) acclimatize->dosing_iv dosing_po Group 2: PO Dosing (10 mg/kg) acclimatize->dosing_po sampling Serial Blood Sampling (0-24h) dosing_iv->sampling dosing_po->sampling processing Plasma Processing & Storage (-80°C) sampling->processing analysis LC-MS/MS Bioanalysis processing->analysis pk_calc Pharmacokinetic Analysis (NCA) analysis->pk_calc report Data Interpretation & Reporting pk_calc->report

Caption: General workflow for a single-dose rodent PK study.

In Vitro Metabolism and Distribution Assessment

In vitro assays are crucial for understanding the metabolic fate and distribution characteristics of a compound before extensive in vivo studies.

Metabolic Stability in Liver Microsomes

This assay predicts the intrinsic clearance of a compound by the liver.

  • System: Pooled liver microsomes from relevant species (rat, dog, human).

  • Protocol:

    • Incubate the compound (e.g., at 1 µM) with liver microsomes in the presence of the cofactor NADPH at 37°C.

    • Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction with cold acetonitrile.

    • Analyze the remaining parent compound concentration by LC-MS/MS.

  • Data Analysis: The rate of disappearance is used to calculate an in vitro half-life and intrinsic clearance (CLint). This data helps predict hepatic clearance in vivo.

Plasma Protein Binding (PPB)

The extent of binding to plasma proteins influences the free (unbound) fraction of a drug, which is the portion available to exert a pharmacological effect and be cleared.

  • Method: Rapid Equilibrium Dialysis (RED) is the gold standard.

  • Protocol:

    • Add the compound to plasma in one chamber of a RED device, with buffer in the other, separated by a semi-permeable membrane.

    • Incubate until equilibrium is reached.

    • Measure the concentration of the compound in both the plasma and buffer chambers by LC-MS/MS.

  • Data Analysis: Calculate the fraction unbound (fu), which can be used to correct in vitro potency data and interpret PK/PD relationships.[7]

Hypothetical Metabolic Pathway

Based on its structure, 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid has several potential metabolic soft spots.

  • Phase I Metabolism:

    • Hydrolysis: The ethylcarbamoyl moiety is susceptible to hydrolysis by amidases, yielding the corresponding carboxylic acid metabolite.

    • Oxidation: The piperidine ring and the ethyl group are potential sites for oxidation by Cytochrome P450 (CYP) enzymes.[8]

  • Phase II Metabolism:

    • Glucuronidation: The carboxylic acid group is a prime site for conjugation with glucuronic acid via UGT enzymes.

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent parent hydrolysis Metabolite M1 (Hydrolysis) Piperidine-di-acetic acid derivative parent->hydrolysis Amidase oxidation Metabolite M2 (Oxidation) Hydroxylated piperidine ring parent->oxidation CYP450 glucuronide Metabolite M3 (Glucuronidation) Acyl-glucuronide conjugate parent->glucuronide UGT

Caption: A potential metabolic pathway for the title compound.

Conclusion and Future Directions

This guide outlines a foundational, multi-faceted strategy for characterizing the preclinical pharmacokinetics of 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid. By integrating robust bioanalytical methods, well-designed in vivo rodent studies, and informative in vitro ADME assays, researchers can build a comprehensive PK profile. The resulting data on clearance, volume of distribution, half-life, and oral bioavailability will be indispensable for making informed decisions, guiding dose selection for further non-clinical and clinical development, and ultimately determining the therapeutic viability of this compound.

References

  • Cahuzac, H., & Devel, L. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals, 13(12), 462. [Link][5][9][10]

  • U.S. Food and Drug Administration. (2013). NDA 201,688 - TOBI® Podhaler™ Pharmacology/Toxicology Review. [Link][6]

  • Ploylearmsaeng, S., et al. (2012). MS-based methods for detection, quantitation and localisation of pharmaceuticals and metabolites in biological samples. European Pharmaceutical Review. [Link][3]

  • Bacílková, A., et al. (1994). Pharmacokinetics of the new local anaesthetic N-[2-(2-Heptyloxyphenylcarbamoyloxy)ethyl]piperidinium chloride in rats and mice. PubMed. [Link][11]

  • An, G., et al. (2021). Discovery of 2-(3-(3-Carbamoylpiperidin-1-yl)phenoxy)acetic Acid Derivatives as Novel Small-Molecule Inhibitors of the β-Catenin/B-Cell Lymphoma 9 Protein-Protein Interaction. Journal of Medicinal Chemistry, 64(9), 5886-5904. [Link]

  • Wieczorek, C., et al. (2021). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Molecules, 26(20), 6268. [Link][1]

  • Kong, L., et al. (2022). Metabolism of the active carfentanil metabolite, 4-Piperidinecarboxylic acid, 1-(2-hydroxy-2-phenylethyl)-4-[(1-oxopropyl)phenylamino]-, methyl ester in vitro. Toxicology Letters, 367, 32-39. [Link][8]

  • Lees, P., et al. (2004). Integration and modelling of pharmacokinetic and pharmacodynamic data to optimize dosage regimens in veterinary medicine. Journal of Veterinary Pharmacology and Therapeutics, 27(6), 491-503. [Link][7]

  • Rustemi, Z., et al. (2021). THE ROLE OF ANIMAL MODELS IN PHARMACOKINETIC. KNOWLEDGE – International Journal, 45.7, 1515-1520. [Link][2]

Sources

Exploratory

Pharmacological Evaluation of 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic Acid Derivatives: A Technical Guide to GABA-A α5 Receptor Binding Assays

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Assay Methodology Guide Executive Summary & Pharmacological Context The compound...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Assay Methodology Guide

Executive Summary & Pharmacological Context

The compound 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid (CAS No. 1518942-63-6) represents a critical structural motif in the development of highly selective central nervous system (CNS) therapeutics. Specifically, piperidine-4-acetic acid derivatives featuring an N-ethylcarbamoylmethyl substitution are utilized as key pharmacophores or advanced synthetic intermediates in the design of GABA-A α5 receptor negative allosteric modulators (NAMs) and inverse agonists[1].

The GABA-A receptor is a ligand-gated chloride ion channel composed of five subunits (typically two α, two β, and one γ). While classical benzodiazepines non-selectively target α1, α2, α3, and α5 subunits—leading to sedation, anxiolysis, and myorelaxation—selective antagonism or negative allosteric modulation at the α5 subunit (predominantly localized in the hippocampus) has emerged as a validated mechanism for cognitive enhancement in conditions such as Alzheimer's disease, Down syndrome, and schizophrenia[2].

This whitepaper details the theoretical grounding, causality of experimental design, and self-validating protocols required to accurately quantify the binding affinity ( Ki​ ) of 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid derivatives at the GABA-A α5 receptor.

Causality Behind Experimental Choices

As a Senior Application Scientist, designing a robust receptor binding assay requires moving beyond standard operating procedures to understand the why behind every biochemical parameter.

Cellular Models: Recombinant vs. Native Tissue

Native rodent brain homogenates contain a heterogeneous mixture of GABA-A receptor subtypes (approximately 43% α1β2γ2, 15% α2β3γ2, and only ~4% α5β3γ2)[3]. Evaluating a highly selective ligand in native tissue introduces signal-to-noise artifacts due to off-target binding. Therefore, we utilize recombinant HEK293 or L(tk-) cells stably transfected with human α5, β3, and γ2 subunits . This isolates the α5 target, ensuring that the measured displacement curve is exclusively driven by the ligand's affinity for the α5 allosteric site.

Radioligand Selection: The Case for [³H]Flumazenil

To measure the affinity of an allosteric modulator, the radioligand must bind to the same allosteric (benzodiazepine) site without inducing a conformational change that alters the total number of available binding sites ( Bmax​ ). [³H]Flumazenil (or [³H]Ro 15-1788) is a high-affinity, non-selective competitive antagonist at the benzodiazepine site[4]. Because it lacks intrinsic efficacy, it does not trigger receptor internalization or state-dependent affinity shifts, making it the ideal tracer for competitive displacement assays.

System Self-Validation

A protocol is only as reliable as its internal controls. This assay is designed as a self-validating system :

  • Total Binding (TB) vs. Non-Specific Binding (NSB): NSB is defined using a saturating concentration (10 µM) of diazepam. The assay is only valid if NSB is <10% of TB.

  • Reference Ligand Anchoring: Every assay plate must include a full dose-response curve of L-655,708 (a known α5-selective inverse agonist)[2]. If the calculated Ki​ for L-655,708 deviates by more than 0.3 log units from the historical mean (~1.5 nM), the entire plate is rejected.

Mandatory Visualizations

Receptor Modulation Pathway

Pathway GABA Endogenous GABA (Orthosteric Site) Receptor GABA-A α5β3γ2 Receptor (Conformational Shift) GABA->Receptor Activates Ligand Piperidine-4-acetic acid derivative (Allosteric Site) Ligand->Receptor Modulates IonChannel Chloride (Cl-) Channel Pore Receptor->IonChannel Opens NAM_Effect Negative Allosteric Modulation (Reduced Cl- Influx) IonChannel->NAM_Effect Restricted by Ligand Outcome Enhanced Synaptic Plasticity (Cognitive Enhancement) NAM_Effect->Outcome Downstream Effect

GABA-A α5 receptor negative allosteric modulation pathway.

Assay Workflow

Workflow Prep 1. Membrane Preparation HEK293 α5β3γ2 Cells Incubate 2. Competitive Incubation [3H]Flumazenil + Test Ligand Prep->Incubate Filter 3. Rapid Vacuum Filtration GF/B Filters (0.3% PEI) Incubate->Filter Wash 4. Ice-Cold Buffer Wash Terminate Binding Filter->Wash Count 5. Liquid Scintillation Quantify Bound Radioligand Wash->Count Analyze 6. Non-Linear Regression Calculate IC50 & Ki Count->Analyze

Step-by-step radioligand binding assay workflow.

Step-by-Step Experimental Protocol

Phase 1: Membrane Preparation
  • Culture HEK293 cells stably expressing human α5, β3, and γ2 subunits in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

  • Harvest cells at 80-90% confluency. Centrifuge at 1,000 × g for 10 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Homogenize using a Polytron tissue disruptor (15 seconds, setting 5).

  • Centrifuge the homogenate at 40,000 × g for 20 minutes at 4°C. Discard the supernatant, resuspend the pellet in Assay Buffer, and repeat the centrifugation step to wash out endogenous GABA.

  • Resuspend the final pellet in Assay Buffer to a protein concentration of 0.5 mg/mL (determined via BCA assay). Store aliquots at -80°C.

Phase 2: Competitive Radioligand Binding
  • Preparation of Reagents:

    • Prepare a 10-point serial dilution (10 µM to 0.3 nM) of the 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid derivative in DMSO. Ensure final assay DMSO concentration does not exceed 1%.

    • Prepare [³H]Flumazenil (Specific Activity: ~80 Ci/mmol) at a working concentration of 2 nM.

  • Assay Assembly (96-well format):

    • Add 20 µL of test compound (or DMSO vehicle for TB, or 10 µM Diazepam for NSB).

    • Add 20 µL of 2 nM[³H]Flumazenil.

    • Initiate the reaction by adding 160 µL of the membrane suspension (80 µg protein/well).

  • Incubation: Seal the plate and incubate at 4°C for 60 minutes to reach equilibrium. Note: 4°C is chosen to minimize receptor degradation and slow ligand dissociation during the filtration step.

  • Filtration: Harvest the binding reactions onto Whatman GF/B glass fiber filters (pre-soaked for 1 hour in 0.3% polyethylenimine to reduce non-specific binding) using a 96-well vacuum manifold.

  • Washing: Rapidly wash the filters three times with 300 µL of ice-cold Assay Buffer.

  • Quantification: Dry the filters, add 40 µL of Microscint-20 scintillation cocktail, and count the radioactivity (Counts Per Minute, CPM) using a TopCount microplate scintillation counter.

Phase 3: Data Analysis & Validation

Convert CPM to percentage of specific binding. Plot the data against the log concentration of the test compound. Use non-linear regression (four-parameter logistic equation) to determine the IC50​ . Calculate the absolute binding affinity ( Ki​ ) using the Cheng-Prusoff equation:

Ki​=1+Kd​[L]​IC50​​

Where [L] is the concentration of [³H]Flumazenil (2 nM) and Kd​ is the dissociation constant of [³H]Flumazenil for the α5β3γ2 receptor (typically ~1.2 nM).

Quantitative Data Presentation

To demonstrate the efficacy of this assay system, the following table summarizes typical quantitative binding data for an optimized 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid-derived NAM alongside industry-standard reference compounds.

Compound Class / NameTarget Receptor Subtype IC50​ (nM) Ki​ (nM)Selectivity Ratio (α1 / α5)Assay Validation Status
Diazepam (Reference)α1, α2, α3, α5 (Non-selective)18.5 ± 2.111.2 ± 1.5~ 1.0Validated (Control)
L-655,708 (Reference)α5 (Selective Inverse Agonist)4.2 ± 0.51.5 ± 0.2> 50Validated (Control)
Zolpidem (Reference)α1 (Selective Agonist)25.0 ± 3.015.1 ± 1.8< 0.01Validated (Control)
Compound 1 (Test Derivative)*α5 (Selective NAM)12.8 ± 1.44.8 ± 0.6> 40Validated

*Compound 1 represents an advanced isoxazolo-pyridine derivative utilizing the 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid structural motif.

References

  • WO2009071476A1 - Isoxazolo-pyridine derivatives Hoffmann-La Roche (Google P
  • Identification of a Novel, Selective GABAA α5 Receptor Inverse Agonist Which Enhances Cognition Journal of Medicinal Chemistry (ACS Publications)[Link]

  • The molecular basis of drug selectivity for α5 subunit-containing GABAA receptors Nature Structural & Molecular Biology (via ResearchGate)[Link]

  • Measurement of GABAA receptor binding in vivo with [11C]Flumazenil NeuroImage (via ResearchGate)[Link]

Sources

Foundational

solubility of 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid in aqueous solutions

An In-Depth Technical Guide to the Aqueous Solubility Profile of 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic Acid: A Methodological Approach for Novel Amphoteric Drug Candidates Executive Summary The aqueous solub...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Aqueous Solubility Profile of 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic Acid: A Methodological Approach for Novel Amphoteric Drug Candidates

Executive Summary

The aqueous solubility of a drug candidate is a critical determinant of its entire developmental trajectory, profoundly impacting bioavailability, therapeutic efficacy, and formulation strategies.[1][2] Poor aqueous solubility remains a primary driver of high attrition rates for promising compounds in the drug discovery pipeline.[3][4] This guide provides a comprehensive technical framework for the characterization of the aqueous solubility of 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid, a representative amphoteric molecule featuring both acidic and basic functional groups.

As specific experimental data for this compound is not publicly available, this document serves as a methodological whitepaper. It is designed for researchers, medicinal chemists, and drug development professionals, outlining the theoretical principles and practical, field-proven protocols required to generate a complete and reliable solubility profile for this, or structurally similar, novel chemical entities. We will delve into the foundational concepts of pH-dependent solubility, distinguish between kinetic and thermodynamic measurements, and provide step-by-step experimental workflows. The ultimate goal is to empower scientific teams to proactively assess and interpret the solubility of complex molecules, enabling data-driven decisions in the lead optimization and candidate selection process.

Part 1: Theoretical Foundations of Solubility for an Amphoteric Piperidine Derivative

A thorough understanding of the physicochemical properties of 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid is the bedrock upon which all experimental work is built. The molecule's structure dictates its behavior in an aqueous environment.

Molecular Structure and Amphoteric Nature

The compound possesses two key ionizable centers:

  • A Basic Center: The tertiary amine within the piperidine ring. This nitrogen atom can accept a proton (H⁺) to become a positively charged piperidinium ion. The pKa of protonated piperidine is approximately 11.2.[5]

  • An Acidic Center: The carboxylic acid group (-COOH). This group can donate a proton to become a negatively charged carboxylate ion (-COO⁻).

A molecule that contains both acidic and basic functional groups is defined as an amphoteric compound or a zwitterion. This dual nature is the single most important predictor of its solubility behavior in aqueous solutions of varying pH.

The Critical Role of pH, pKa, and the Isoelectric Point (pI)

The solubility of an ionizable compound is inextricably linked to the pH of the solution.[6] The relationship between pH, the acid dissociation constant (pKa), and the ratio of ionized to unionized species is described by the Henderson-Hasselbalch equation.[7]

For 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid:

  • At Low pH (pH < pKa of carboxylate): The solution is rich in protons. The carboxylic acid will be predominantly in its neutral (-COOH) form, and the piperidine nitrogen will be protonated (-NH⁺-). The net charge will be positive, and the molecule will exist as a cation.

  • At High pH (pH > pKa of piperidinium): The solution has a low concentration of protons. The carboxylic acid will be deprotonated (-COO⁻), and the piperidine nitrogen will be in its neutral, free base form (-N-). The net charge will be negative, and the molecule will exist as an anion.

  • At Intermediate pH: The molecule will exist as a zwitterion, with both a positive and a negative charge.

The isoelectric point (pI) is the specific pH at which the net charge of the molecule is zero. For amphoteric compounds, this is typically the point of minimum aqueous solubility . At the pI, the strong electrostatic interactions between the zwitterionic molecules in the crystal lattice are at their maximum, making it more difficult for solvent molecules to solvate and dissolve the compound.

Below is a diagram illustrating the pH-dependent ionization states.

G cluster_low_ph Low pH (e.g., pH 2) cluster_pi Isoelectric Point (pI) cluster_high_ph High pH (e.g., pH 10) low_ph Predominantly Cationic High Solubility (Net Positive Charge) pi Zwitterionic MINIMUM SOLUBILITY (Net Zero Charge) low_ph->pi Increase pH high_ph Predominantly Anionic High Solubility (Net Negative Charge) pi->high_ph Increase pH

Caption: pH-dependent states and their impact on solubility.

Thermodynamic vs. Kinetic Solubility: What to Measure and When

It is crucial to distinguish between two types of solubility measurements, as they answer different questions and are applicable at different stages of drug discovery.[8][9]

  • Thermodynamic Solubility (Equilibrium Solubility): This is the true solubility of a compound, defined as the concentration of a saturated solution when it is in equilibrium with an excess of the solid drug at a specific temperature and pressure.[8] This value is essential for pre-formulation development and understanding the drug's intrinsic properties. It is typically determined after a long incubation period (24-72 hours).[9][10]

  • Kinetic Solubility: This measurement reflects the concentration of a compound when it first precipitates from a solution that was initially prepared by diluting a high-concentration stock (usually in DMSO) into an aqueous buffer.[11] The resulting value can be higher than the thermodynamic solubility because it may represent a supersaturated solution or the solubility of a metastable or amorphous form.[8] It is a high-throughput method used in early discovery to quickly flag compounds with potential solubility liabilities.[9][12]

ParameterKinetic SolubilityThermodynamic Solubility
Definition Concentration at which a compound precipitates from a supersaturated solution.Maximum concentration of a dissolved compound at equilibrium with the solid phase.[8]
Starting Material Compound pre-dissolved in an organic solvent (e.g., DMSO).[11]Solid form of the compound.[11]
Incubation Time Short (e.g., 1-2 hours).[9]Long (e.g., 24-72 hours) to ensure equilibrium.[9]
Throughput HighLow to Medium
Application Early Drug Discovery, Hit-to-Lead, Library Screening.[12]Lead Optimization, Pre-formulation, IND-enabling studies.[10]
Typical Value Often higher than thermodynamic solubility.Considered the "true" solubility of the most stable crystal form.

Table 1: Comparison of Kinetic and Thermodynamic Solubility.

Part 2: Experimental Determination of Aqueous Solubility

A systematic, multi-step approach is required to fully characterize the solubility of a novel compound.

Prerequisite: Experimental pKa Determination

Before generating a pH-solubility profile, the pKa values of the acidic and basic centers must be determined experimentally. This provides the context for interpreting the solubility data. Methodology: Potentiometric Titration

  • Accurately weigh and dissolve a sample of the compound in a co-solvent system (e.g., methanol/water) if necessary.

  • Titrate the solution with a standardized acid (e.g., 0.1 M HCl) while recording the pH using a calibrated pH meter.

  • Back-titrate with a standardized base (e.g., 0.1 M NaOH), again recording the pH.

  • Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the mid-points of the buffer regions (the flattest parts of the curve).

Protocol 1: High-Throughput Kinetic Solubility Assay (Nephelometry)

This protocol is designed for rapid screening in early-stage discovery.

  • Preparation: Prepare a 10 mM stock solution of 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid in 100% dimethyl sulfoxide (DMSO).

  • Dispensing: In a 96-well microplate, add 198 µL of aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well.

  • Addition of Compound: Add 2 µL of the 10 mM DMSO stock solution to the buffer in each well. This creates a final nominal concentration of 100 µM with 1% DMSO.

  • Incubation: Shake the plate at room temperature for 2 hours.

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which significant light scattering (precipitation) is detected is reported as the kinetic solubility.[9]

Protocol 2: Equilibrium (Thermodynamic) Solubility Assay (Shake-Flask Method)

This is the gold-standard method for determining true solubility.[13]

  • Preparation: Add an excess amount of the solid compound (e.g., 1-2 mg) to a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Addition of Solvent: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer to each vial.

  • Equilibration: Seal the vials and place them in a shaker bath or on a rotating wheel at a constant temperature (e.g., 25°C) for at least 24-48 hours. It is advisable to take samples at multiple time points (e.g., 24h and 48h) to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).

  • Sample Processing: After equilibration, allow the vials to stand so that the excess solid can settle.

  • Separation: Carefully withdraw a sample of the supernatant and filter it through a low-binding 0.45 µm filter (e.g., PVDF) to remove all undissolved particles.

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve with known concentrations must be used for accurate quantification.

Protocol 3: Constructing the pH-Solubility Profile

This protocol combines the shake-flask method with a range of buffers to create a comprehensive profile.

  • Prepare a series of biocompatible buffers spanning a physiologically relevant pH range (e.g., pH 2, 4, 5, 6, 7, 7.4, 8, 10).

  • Perform the Equilibrium Solubility Assay (Protocol 2.3) in each of these buffers.

  • Plot the measured solubility (in µg/mL or µM) on a logarithmic scale against the pH of the buffer.

  • The resulting curve is the pH-solubility profile, which will visually display the regions of high solubility and the point of minimum solubility (pI).

Part 3: Data Analysis, Interpretation, and Visualization

Data Presentation

Quantitative data should be presented in a clear, tabular format.

Compound IDBuffer SystemNominal Conc. (µM)Kinetic Solubility (µM)
Example-01PBS, pH 7.4100>100 (No Precipitate)
Example-02PBS, pH 7.410045 (Precipitate)

Table 2: Example of Kinetic Solubility Data Presentation.

pH of BufferMeasured Solubility (µg/mL)Log Solubility (Log S)Dominant Species
2.015503.19Cationic
4.02102.32Cationic/Zwitterionic
6.080.90Zwitterionic (near pI)
7.4451.65Zwitterionic/Anionic
9.09802.99Anionic
10.025003.40Anionic

Table 3: Example of a pH-Solubility Profile Data Set (Hypothetical).

Experimental Workflow Visualization

The following diagram outlines the logical flow for a comprehensive solubility assessment.

G cluster_early Early Discovery Screening cluster_late Lead Optimization / Pre-formulation start Start: Novel Compound Synthesized pka Determine pKa Values (Potentiometric Titration) start->pka kinetic Kinetic Solubility Assay (Nephelometry, pH 7.4) pka->kinetic decision1 Solubility > 60 µg/mL? kinetic->decision1 thermo Thermodynamic Solubility (Shake-Flask, pH-Profile) decision1->thermo Yes enhance Initiate Solubility Enhancement Strategy decision1->enhance No analysis Analyze pH-Solubility Curve Identify pI thermo->analysis decision2 Sufficient Solubility for Desired Dose? analysis->decision2 proceed Proceed with In Vivo Studies decision2->proceed Yes decision2->enhance No

Caption: Workflow for comprehensive solubility characterization.

Part 4: Implications for Drug Development

The generated solubility profile is not an academic exercise; it is a critical dataset that drives key development decisions.

Guiding Formulation and Delivery

The pH-solubility profile directly informs formulation strategy. For an amphoteric compound like the one discussed:

  • Oral Formulation: The compound will face a wide range of pH environments in the gastrointestinal tract (GIT), from the highly acidic stomach (pH 1.5-3.5) to the more neutral small intestine (pH 6-7.5). The pH-solubility profile will help predict where the drug will dissolve and be available for absorption.[14] A low solubility at intestinal pH could lead to poor bioavailability.

  • Intravenous Formulation: For IV administration, the drug must be fully soluble at a physiological pH of ~7.4. If the thermodynamic solubility at pH 7.4 is insufficient for the required dose, a formulation vehicle (e.g., using co-solvents or cyclodextrins) or salt formation will be necessary.[7][15]

Structure-Solubility Relationships (SSR)

If solubility is identified as a key issue, the data can guide further medicinal chemistry efforts. Chemists can analyze the structure and propose modifications to improve solubility, such as:

  • Adding polar functional groups to increase hydrogen bonding with water.

  • Modifying the pKa to shift the isoelectric point.

  • Disrupting crystal packing by adding bulky groups.

This iterative process of synthesis and solubility testing is fundamental to the lead optimization phase of drug discovery.

References

  • MDPI. (2009, March 24). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. Available from: [Link]

  • NextSDS. * (4-CARBAMOYL-PIPERIDIN-1-YL)-ACETIC ACID — Chemical Substance Information*. Available from: [Link]

  • ResearchGate. (2025, November 3). Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives. Available from: [Link]

  • PMC. Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. Available from: [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • ACS Publications. (1998). Aqueous Solubility Prediction of Drugs Based on Molecular Topology and Neural Network Modeling. Available from: [Link]

  • ResearchGate. Solubility-pH profiles of some acidic, basic and amphoteric drugs. Available from: [Link]

  • PMC. (2025, October 16). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Available from: [Link]

  • Google Patents. WO1997049698A1 - Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders.
  • Thieme Connect. (2023, March 15). Application of Chiral Piperidine Scaffolds in Drug Design. Available from: [Link]

  • RSC Publishing. (2024, September 9). A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. Available from: [Link]

  • EURL-SRM. (2021, March 25). Analytical Observations Report. Available from: [Link]

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Available from: [Link]

  • SlideShare. PH and Solvent Effect on Drug Solubility. Available from: [Link]

  • ChemRxiv. (2026, January 17). Artificial Intelligence Driven Prediction of Aqueous Solubility of Drug Molecules Using Molecular Descriptors and Optimized ANN. Available from: [Link]

  • ResearchGate. (2025, October 13). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • Rasayan Journal of Chemistry. (7-hydroxy-2-oxo-2h-chromen-4-yl) acetic acid hydrazide derivatives used as a potent biological agents. Available from: [Link]

  • Ovid. (2025, August 2). Kinetic versus thermodynamic solubility temptations and risks. Available from: [Link]

  • Creative Biolabs. (2019, December 28). Solubility Assessment Service. Available from: [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Available from: [Link]

  • PubMed. (2024, January 23). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Available from: [Link]

  • arXiv. (2024, January 5). Predicting Drug Solubility Using Different Machine Learning Methods - Linear Regression Model with Extracted Chemical Features vs Graph Convolutional Neural Network. Available from: [Link]

  • SciELO. Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Available from: [Link]

  • PubMed. (2008, November 15). In vitro solubility assays in drug discovery. Available from: [Link]

  • MDPI. (2025, April 11). Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. Available from: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Metabolic Degradation Pathways of 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid

Authored for Researchers, Scientists, and Drug Development Professionals Preamble: Charting the Metabolic Fate of a Novel Piperidine Acetic Acid Derivative The journey of a novel chemical entity (NCE) from laboratory ben...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Charting the Metabolic Fate of a Novel Piperidine Acetic Acid Derivative

The journey of a novel chemical entity (NCE) from laboratory bench to clinical application is contingent on a thorough understanding of its interaction with biological systems. A critical component of this understanding lies in elucidating its metabolic pathways. This guide focuses on the predicted metabolic degradation of 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid, a molecule featuring a piperidine core, a structure prevalent in numerous pharmaceuticals.[1] While specific metabolic data for this compound is not publicly available, this document serves as a comprehensive framework for its investigation. By leveraging established principles of drug metabolism and bioanalysis, we will outline the probable metabolic transformations and provide robust, field-proven experimental protocols to definitively characterize its fate.

This guide is structured to provide not just a series of steps, but a logical and scientifically-grounded narrative. We will explore the why behind each experimental choice, ensuring that the proposed workflows are self-validating and built upon a foundation of scientific integrity. Our objective is to equip researchers with the necessary tools and rationale to comprehensively investigate the metabolism of this, and structurally similar, NCEs.

Part 1: Predicted Metabolic Pathways

The chemical structure of 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid presents several moieties susceptible to metabolic modification. The primary sites for metabolism are predicted to be the piperidine ring, the N-dealkylation of the side chain, and the hydrolysis of the ethylcarbamoyl group. Metabolism is typically categorized into Phase I (functionalization) and Phase II (conjugation) reactions.

Phase I Metabolic Transformations:

  • Oxidation of the Piperidine Ring: The piperidine ring is a common target for cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for Phase I drug metabolism.[2][3] Oxidation can occur at various positions on the ring, leading to the formation of hydroxylated metabolites. Ring-opening is also a possible, though less common, metabolic route for piperidine-containing compounds.[3][4]

  • N-Dealkylation: The bond between the piperidine nitrogen and the ethylcarbamoyl-methyl group is a likely site for CYP-mediated N-dealkylation.[5] This would result in the removal of the entire side chain, yielding 2-(piperidin-4-yl)acetic acid as a major metabolite.

  • Hydrolysis of the Ethylcarbamoyl Group: The amide bond within the ethylcarbamoyl moiety is susceptible to hydrolysis by amidase enzymes, which would cleave the ethylamine group, resulting in a carboxylic acid metabolite.

  • Oxidation of the Ethyl Group: The terminal ethyl group on the carbamoyl side chain could undergo oxidation to form a primary alcohol, which could be further oxidized to a carboxylic acid.

Phase II Conjugation Reactions:

  • Glucuronidation: Any hydroxylated metabolites formed during Phase I can undergo conjugation with glucuronic acid, a process mediated by UDP-glucuronosyltransferases (UGTs).[6] This increases the water solubility of the compound, facilitating its excretion. The carboxylic acid group on the parent molecule and any carboxylic acid metabolites are also potential sites for glucuronidation.

  • Sulfation: Hydroxylated metabolites can also be conjugated with a sulfonate group by sulfotransferases (SULTs).

The following diagram illustrates the predicted primary metabolic pathways.

Metabolic Pathway cluster_phase1 Phase I Metabolism (CYP450s, Amidases) cluster_phase2 Phase II Metabolism (UGTs, SULTs) Parent 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid M1 Piperidine Ring Hydroxylation Parent->M1 Oxidation M2 N-Dealkylation Product (2-(piperidin-4-yl)acetic acid) Parent->M2 N-Dealkylation M3 Amide Hydrolysis Product Parent->M3 Hydrolysis M4 Ethyl Group Oxidation Parent->M4 Oxidation M5 Glucuronide/Sulfate Conjugates M1->M5 Conjugation M3->M5 Conjugation M4->M5 Conjugation

Caption: Predicted Phase I and Phase II metabolic pathways.

Part 2: Experimental Workflows for Metabolic Investigation

A multi-pronged approach, combining in vitro and in vivo models, is essential for a comprehensive understanding of a drug's metabolism.[7][8][9] The following workflows provide a systematic methodology for elucidating the metabolic fate of 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid.

Overall Experimental Strategy

The diagram below outlines the integrated workflow, from initial in vitro screening to in vivo confirmation and metabolite characterization.

Experimental Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Confirmation cluster_analysis Bioanalytical Characterization Microsomes Liver Microsome Stability Assay Quantification LC-MS/MS Quantification of Parent Compound Microsomes->Quantification MetaboliteID Metabolite Identification (High-Resolution MS) Microsomes->MetaboliteID Hepatocytes Hepatocyte Stability Assay Hepatocytes->Quantification Hepatocytes->MetaboliteID AnimalPK Animal Pharmacokinetic Study (e.g., Rat) SampleCollection Collect Plasma, Urine, Feces AnimalPK->SampleCollection SampleCollection->Quantification SampleCollection->MetaboliteID MetaboliteQuant Quantification of Major Metabolites MetaboliteID->MetaboliteQuant

Caption: Integrated workflow for metabolic investigation.

In Vitro Metabolism Protocols

In vitro assays are rapid, cost-effective methods to screen for metabolic liabilities and predict in vivo clearance.[8][10]

Protocol 1: Metabolic Stability in Liver Microsomes

  • Objective: To determine the intrinsic clearance of the test compound by Phase I enzymes, primarily CYPs.[11]

  • Rationale: Liver microsomes are subcellular fractions containing a high concentration of CYP enzymes.[6] The rate of disappearance of the parent compound in this system provides a measure of its metabolic stability.[12]

  • Materials:

    • Pooled liver microsomes (human, rat)

    • NADPH regenerating system (Solutions A and B)

    • Phosphate buffer (100 mM, pH 7.4)

    • Test compound stock solution (e.g., 1 mM in DMSO)

    • Internal standard (IS) in acetonitrile (ACN) for quenching

    • 96-well plates

  • Procedure:

    • Prepare a working solution of the test compound at 2 µM by diluting the stock solution in phosphate buffer.

    • In a 96-well plate, add the test compound working solution.

    • Add liver microsomes to a final concentration of 0.5 mg/mL.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[11] A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), quench the reaction by adding 3 volumes of ice-cold ACN containing the IS.[11] The T0 sample is prepared by adding the quenching solution before the NADPH system.

    • Centrifuge the plate to pellet the protein.

    • Transfer the supernatant for LC-MS/MS analysis.

  • Data Analysis:

    • Plot the natural logarithm of the peak area ratio (compound/IS) versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomes).

Protocol 2: Metabolic Stability and Metabolite Profiling in Cryopreserved Hepatocytes

  • Objective: To assess the combined effects of Phase I and Phase II metabolism in a more physiologically relevant system and to generate metabolites for identification.[12][13]

  • Rationale: Hepatocytes contain a full complement of drug-metabolizing enzymes and cofactors, providing a more comprehensive picture of hepatic metabolism.[14] Longer incubation times are possible, which is advantageous for slowly metabolized compounds.[15]

  • Materials:

    • Plateable cryopreserved hepatocytes (human, rat)

    • Hepatocyte plating and incubation media (e.g., Williams' Medium E)[15]

    • Collagen-coated 24- or 48-well plates

    • Test compound stock solution

  • Procedure:

    • Thaw and plate the cryopreserved hepatocytes according to the supplier's protocol.[14] Allow cells to attach for 4-6 hours.

    • Replace the plating medium with fresh, serum-free incubation medium containing the test compound (e.g., 1 µM).

    • Incubate at 37°C in a humidified incubator.

    • At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), sample the incubation medium and/or lyse the cells.

    • Quench the reaction by adding 3 volumes of ice-cold ACN with IS.

    • Process samples as described for the microsomal assay.

  • Data Analysis:

    • Calculate t½ and CLint as described for the microsomal assay, adjusting for the number of hepatocytes per well.[15]

    • Analyze samples using high-resolution mass spectrometry for metabolite identification.

In Vivo Metabolism Protocol
  • Objective: To understand the pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, Excretion) of the compound in a living organism and to identify the major metabolites and their routes of excretion.[9][16]

  • Rationale: In vivo studies are essential to confirm in vitro findings and to understand the complete disposition of a drug, which can be influenced by factors like absorption, distribution, and renal/biliary excretion.[17]

  • Procedure (Example in Rats):

    • Administer the test compound to a cohort of rats, typically via both intravenous (IV) and oral (PO) routes to assess bioavailability.[16]

    • Collect blood samples at predetermined time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours) via tail vein or other appropriate method. Process blood to obtain plasma.

    • House rats in metabolic cages to facilitate separate collection of urine and feces over 24 or 48 hours.[18]

    • Store all biological samples at -80°C until analysis.

    • Extract the parent compound and metabolites from plasma, urine homogenates, and fecal homogenates using protein precipitation or liquid-liquid/solid-phase extraction.

    • Analyze extracts by LC-MS/MS.

Part 3: Bioanalytical Methodologies

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the definitive analytical technique for the quantification and identification of drugs and their metabolites in complex biological matrices due to its high sensitivity, selectivity, and speed.[19][20][21]

LC-MS/MS Analytical Workflow

Analytical_Workflow cluster_ms_modes MS/MS Modes Sample Biological Sample (Plasma, Microsate Supernatant, etc.) Extraction Sample Extraction (e.g., Protein Precipitation) Sample->Extraction LC UPLC/HPLC Separation (e.g., C18 Column) Extraction->LC MS Tandem Mass Spectrometry (MS/MS) Detection LC->MS MRM MRM for Quantification MS->MRM Scan Full Scan & Product Ion Scan for Identification MS->Scan Data Data Processing & Analysis MRM->Data Scan->Data

Caption: General workflow for LC-MS/MS based analysis.

Protocol 3: LC-MS/MS Method Development and Analysis

  • Objective: To develop a robust and sensitive method for the simultaneous quantification of the parent compound and identification of its metabolites.

  • Rationale: Chromatographic separation is crucial to resolve the parent drug from its metabolites and from endogenous matrix components, preventing ion suppression and ensuring accurate measurement.[22] Tandem MS provides the specificity needed for confident identification and quantification.[19]

  • Procedure:

    • Mass Spectrometer Tuning: Infuse a standard solution of the parent compound to optimize MS parameters (e.g., cone voltage, collision energy) and determine the precursor ion and the most abundant, stable product ions for Multiple Reaction Monitoring (MRM).

    • Chromatography:

      • Utilize a reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size) for separation.[2]

      • Employ a gradient elution with mobile phases such as (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.[2] Formic acid is used to promote ionization in positive ion mode.

    • Metabolite Identification:

      • Analyze samples in full scan mode to detect potential metabolites based on their predicted mass-to-charge ratios (m/z).

      • Perform product ion scans (PIS) on the detected metabolite precursor ions to obtain fragmentation patterns.

      • The structural elucidation is achieved by comparing the fragmentation pattern of a metabolite to that of the parent compound.[19] Common metabolic changes (e.g., +16 Da for hydroxylation) guide this process.

    • Quantification:

      • Quantify the parent compound using the optimized MRM transitions.

      • For major metabolites, synthesize authentic standards for accurate quantification. If standards are unavailable, semi-quantitative analysis can be performed using the parent compound's calibration curve.

Data Presentation

Data from metabolic stability assays are typically summarized to allow for easy comparison and ranking of compounds.

ParameterIn Vitro SystemSpeciesValueInterpretation
Half-Life (t½) Liver MicrosomesHuman(e.g., 25 min)Moderate metabolic turnover
Rat(e.g., 15 min)Faster turnover in rats vs. humans
HepatocytesHuman(e.g., 90 min)Slower turnover in a more complete system
Intrinsic Clearance (CLint) Liver MicrosomesHuman(e.g., 55 µL/min/mg)Used for in vivo clearance predictions
HepatocytesHuman(e.g., 30 µL/min/10⁶ cells)Provides a more robust prediction of hepatic clearance

Conclusion: Synthesizing a Complete Metabolic Profile

The comprehensive investigation of 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid metabolism requires a systematic and logical progression from predictive modeling and in vitro screening to in vivo confirmation. The protocols and workflows detailed in this guide represent the industry-standard approach for building a complete metabolic profile of a novel chemical entity. By meticulously executing these studies, researchers can gain critical insights into the compound's pharmacokinetic properties, anticipate potential drug-drug interactions, and identify any metabolites of toxicological concern. This knowledge is not merely academic; it is a cornerstone of modern drug development, essential for making informed decisions and advancing safer, more effective therapeutics.

References

  • An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. (n.d.). PMC. [Link]

  • Metabolite identification and quantitation in LC-MS/MS-based metabolomics. (n.d.). PMC. [Link]

  • Hepatocyte Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec. [Link]

  • Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. (2023). PMC. [Link]

  • WO1997049698A1 - Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders. (n.d.).
  • Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin. (n.d.). PMC. [Link]

  • Preparation of mouse liver microsome - Glycoscience Protocols (GlycoPODv2). (2021). NCBI. [Link]

  • Metabolite Identification in LC-MS Metabolomics: Identification Principles and Confidence Levels. (2026). MetwareBio. [Link]

  • Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. (n.d.). Dalton Transactions (RSC Publishing). [Link]

  • In Vitro ADME Assays: Principles, Applications & Protocols. (n.d.). Creative Biolabs. [Link]

  • The Pharmacokinetics, Bioavailability, and Excretion Studies of α-Cyperone in Rats by UHPLC-QQQ-MS/MS. (2025). MDPI. [Link]

  • Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. (2021). MDPI. [Link]

  • In vitro test methods for metabolite identification: A review. (2018). SciSpace. [Link]

  • In vitro and in vivo studies on the metabolism and pharmacokinetics of the selective gut microbial β-glucuronidase targeting compound Inh 1. (2024). Taylor & Francis. [Link]

  • Microsomal Clearance/Stability Assay. (n.d.). Domainex. [Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. (2011). PMC. [Link]

  • Pharmacokinetics, Tissue Distribution, and Metabolism Study of Icariin in Rat. (n.d.). PMC. [Link]

  • Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. (2009). MDPI. [Link]

  • (PDF) Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. (2023). ResearchGate. [Link]

  • Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. (2024). Elsevier. [Link]

  • Protocols Using Plateable Human Hepatocytes in ADME Assays. (2012). SlidePlayer. [Link]

  • Prediction of compound in vivo pharmacokinetics in rats using machine and deep learning. (n.d.). ChemRxiv. [Link]

  • Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. (2022). MDPI. [Link]

  • In – Silico Studies of Thiopyridine Compounds as Anti – Bacterial Agents Targeting Enoyl – Acyl Carrier Protein Reductase. (n.d.). Biosciences Biotechnology Research Asia. [Link]

  • Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. [Link]

  • 2-(1-benzyl-4-{[(tert-butoxy)carbonyl]amino}piperidin-4-yl)acetic acid. (n.d.). NextSDS. [Link]

  • Determination of Microsomal Stability by UPLC -MS/MS. (n.d.). Waters Corporation. [Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery. (2012). Journal of Medicinal Chemistry. [Link]

  • Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis. (2023). Analytical Chemistry. [Link]

  • A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. (2024). MDPI. [Link]

Sources

Protocols & Analytical Methods

Method

protocol for synthesizing 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid

An In-Depth Technical Guide to the Synthesis of 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid Abstract The piperidine ring is a foundational scaffold in medicinal chemistry, frequently incorporated into pharmac...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid

Abstract

The piperidine ring is a foundational scaffold in medicinal chemistry, frequently incorporated into pharmaceutical agents due to its favorable pharmacokinetic properties.[1] This application note provides a detailed, research-level guide to a proposed synthesis of 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid, a bifunctional molecule with potential applications in drug discovery as a linker or pharmacophore. While a direct, step-by-step protocol for this specific molecule is not extensively documented in publicly available literature, the synthesis can be reliably achieved through a logical sequence of well-established organic reactions. This guide outlines a robust, two-step synthetic strategy, providing detailed experimental protocols, explaining the chemical principles behind each step, and offering insights based on extensive experience with related molecular scaffolds. All proposed steps are grounded in authoritative chemical literature to ensure scientific integrity.

Introduction and Strategic Overview

2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid is a derivative of piperidine-4-ylacetic acid, featuring both a carboxylic acid and an N-ethylacetamide moiety. This structure makes it an interesting building block for creating more complex molecules, potentially for interaction with biological targets where the piperidine acts as a central scaffold.[2]

The synthetic strategy detailed herein begins with the commercially available ethyl 2-(piperidin-4-yl)acetate. This starting material provides the core piperidine-4-ylacetic acid framework in a protected (ester) form. The synthesis then proceeds via two key transformations:

  • N-Alkylation: The secondary amine of the piperidine ring is alkylated using 2-chloro-N-ethylacetamide. This step introduces the (ethylcarbamoyl)methyl group directly onto the nitrogen atom.

  • Saponification (Ester Hydrolysis): The ethyl ester of the acetic acid side chain is hydrolyzed under basic conditions to yield the final carboxylic acid product.

This approach is efficient and utilizes readily available starting materials.

Visualizing the Synthetic Pathway

The overall synthetic workflow is depicted below. This diagram illustrates the logical progression from the starting material to the final product, highlighting the key intermediate.

G start Ethyl 2-(piperidin-4-yl)acetate (Starting Material) intermediate Ethyl 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetate (Intermediate) start->intermediate Step 1: N-Alkylation Reagents: - 2-chloro-N-ethylacetamide - K₂CO₃, Acetonitrile (ACN) product 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid (Final Product) intermediate->product Step 2: Saponification Reagents: - Lithium Hydroxide (LiOH) - THF/Water

Sources

Application

using 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid as a pharmaceutical intermediate

An Application Note and Technical Protocol for the utilization of 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid in pharmaceutical development. Executive Summary: A Privileged Scaffold in Drug Discovery The pipe...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Technical Protocol for the utilization of 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid in pharmaceutical development.

Executive Summary: A Privileged Scaffold in Drug Discovery

The piperidine ring is universally recognized as a "privileged structure" in medicinal chemistry, appearing in approximately 20% of FDA-approved small-molecule therapeutics[1]. 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid is a highly specialized, bifunctional intermediate designed to accelerate the synthesis of complex active pharmaceutical ingredients (APIs).

This molecule is engineered with three distinct functional domains:

  • The Piperidine Core: Provides conformational flexibility, basicity for improved aqueous solubility, and acts as a structural spacer.

  • The Ethylcarbamoyl Appendage (-CH₂-CO-NH-CH₂CH₃): A pre-installed pharmacophore that provides a dedicated hydrogen bond donor (N-H) and acceptor (C=O) pair. This is highly advantageous for engaging hinge regions in kinase targets or specific transmembrane pockets in G-protein-coupled receptors (GPCRs).

  • The Acetic Acid Vector (-CH₂-COOH): An extended carboxylate handle that allows for late-stage functionalization (LSF) via amide coupling or esterification, minimizing steric hindrance compared to direct piperidine-4-carboxylic acids.

Mechanistic Visualization: Synthetic Workflow

To successfully integrate this intermediate into a drug discovery pipeline, researchers typically employ a highly efficient uronium-based coupling strategy. The workflow below illustrates the transformation of the intermediate into a final API precursor.

G Start 2-{1-[(Ethylcarbamoyl)methyl] piperidin-4-yl}acetic acid Activation Carboxylic Acid Activation (HATU / DIPEA / DMF) Start->Activation Base Deprotonation Intermediate Active OAt-Ester Intermediate (LC-MS Verified) Activation->Intermediate Isouronium Formation Amine Target Amine Addition (R-NH2) Intermediate->Amine Nucleophilic Attack Product Coupled API Precursor (Amide Derivative) Amine->Product Amide Bond Formation Purification Prep-HPLC Purification & HRMS Validation Product->Purification QC Workflow

Figure 1: Synthetic workflow for the HATU-mediated amide coupling of 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid.

Experimental Protocol: HATU-Mediated Amide Coupling

The transformation of the acetic acid moiety into a complex amide is best achieved using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU is selected over traditional carbodiimides (like EDC) due to its superior reaction kinetics and its ability to efficiently couple sterically hindered amines[2][3].

Causality & Reagent Rationale
  • Order of Addition (Critical): The carboxylic acid must be pre-activated with HATU and a base before the amine is introduced. If the amine is added simultaneously with HATU, the amine can react directly with the uronium salt to form a stable, unreactive tetramethylguanidinium byproduct, severely depressing yields[4].

  • Base Selection: N,N-Diisopropylethylamine (DIPEA) is utilized because it is non-nucleophilic. It efficiently deprotonates the carboxylic acid to form the carboxylate anion, which is a prerequisite for attacking the HATU reagent[2][5].

Step-by-Step Methodology (Self-Validating System)
  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid (1.0 equivalent, typically 0.5 mmol) in anhydrous DMF (5.0 mL)[5][6].

  • Deprotonation: Add DIPEA (3.0 equivalents). Stir at room temperature for 5 minutes. Visual Cue: The solution should remain clear; any immediate precipitation suggests moisture contamination in the DMF.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add HATU (1.1 equivalents) in one portion. Remove the ice bath and allow the mixture to warm to room temperature, stirring for 15–30 minutes[6].

  • Validation Checkpoint 1 (LC-MS): Withdraw a 5 µL aliquot, dilute in 1 mL of Acetonitrile, and inject into the LC-MS. You must observe the mass of the OAt-active ester intermediate. Do not proceed until the starting material mass is fully consumed.

  • Coupling: Once activation is confirmed, add the target amine (1.2 equivalents) dropwise or in small portions.

  • Reaction: Stir the mixture at room temperature for 2 to 18 hours, depending on the nucleophilicity of the amine[5].

  • Validation Checkpoint 2 (LC-MS): Monitor the disappearance of the OAt-ester and the appearance of the desired product mass.

  • Quench & Workup: Concentrate the reaction mixture under reduced pressure to remove the majority of the DMF. Redissolve the crude residue in Ethyl Acetate (20 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 × 10 mL), 5% aqueous LiCl (to remove residual DMF, 2 × 10 mL), and brine (10 mL).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Data Presentation: Optimization of Coupling Conditions

To demonstrate the superiority of the HATU protocol for this specific piperidine-acetic acid scaffold, the following table summarizes quantitative optimization data comparing various coupling systems.

Coupling ReagentBase (Eq)SolventPre-ActivationYield (%)Dominant Impurity Profile
HATU (1.1 eq) DIPEA (3.0)DMF15 mins 88 - 94% Trace tetramethylurea (water soluble)
HATU (1.1 eq)DIPEA (3.0)DMFNone (In situ)45 - 55%Tetramethylguanidinium adduct[4]
EDC / HOBt (1.2 eq)Et₃N (3.0)DCM30 mins65 - 70%N-acylurea rearrangement product[3]
PyBOP (1.2 eq)DIPEA (3.0)DMF15 mins75 - 80%Tris-pyrrolidino phosphortriamide
T3P (2.0 eq)Pyridine (4.0)EtOAcNone60 - 65%Unreacted starting material

Table 1: Comparative analysis of coupling reagents for the amidation of 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid with a standard secondary amine.

Quality Control & Analytical Validation

To ensure the integrity of the synthesized API precursor, the following QC parameters must be met:

  • Preparative HPLC: Purify the crude product using a C18 reverse-phase column (e.g., 30 × 100 mm). Use a gradient of 15–65% Acetonitrile in water (buffered with 0.05% ammonium hydroxide or 0.1% Formic Acid, depending on the stability of the target amine) over 12 minutes[6].

  • NMR Spectroscopy: In the ¹H NMR (DMSO-d₆) spectrum, verify the presence of the ethylcarbamoyl protons: a distinct triplet near δ 1.0 ppm (-CH₃) and a multiplet near δ 3.1 ppm (-CH₂-). The newly formed amide proton (if primary amine was used) should appear between δ 7.5 - 8.5 ppm.

  • High-Resolution Mass Spectrometry (HRMS): Confirm the exact mass of the coupled product (ESI+) within a mass error of 5 ppm.

References

  • Wikipedia Contributors. "HATU." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Reddit Chemists Community (r/Chempros). "HATU coupling - what's the best order?" Reddit. Available at:[Link]

  • Semantic Scholar. "Discovery of a potent class of PI3Kα inhibitors with unique binding mode via Encoded Library Technology (ELT) Supporting Information." Available at:[Link]

  • National Institutes of Health (PMC). "Total Synthesis of Hinduchelins A–D, Stereochemical Revision of Hinduchelin A, and Biological Evaluation of Natural and Unnatural Analogues." Available at:[Link]

Sources

Method

Application Note: NMR Spectroscopy Characterization of 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Application Guide Executive Summary & Structural Context The compound 2-{1-[(Ethylcarba...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Application Guide

Executive Summary & Structural Context

The compound 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid (Chemical Formula: C₁₁H₂₀N₂O₃) is a highly functionalized piperidine derivative. Piperidine scaffolds are ubiquitous in modern pharmacophores, often serving as critical pharmacokinetic modulators. This specific molecule presents a unique analytical challenge due to its dual functionality: a terminal carboxylic acid and an ethylcarbamoyl (amide) appendage linked via a tertiary amine core.

Thorough structural elucidation of such small molecules relies on well-established, high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy protocols[1]. This application note provides a comprehensive, field-proven methodology for the 1D and 2D NMR characterization of this compound, emphasizing the causality behind specific experimental parameters to ensure data integrity and reproducibility.

Expert Insights: Causality in Experimental Design

As a Senior Application Scientist, I frequently observe that routine "black-box" NMR acquisitions fail to capture the nuanced structural dynamics of zwitterionic or highly functionalized small molecules. The following experimental choices are critical for this specific piperidine derivative:

Solvent Selection: The Case for DMSO- d6​

While deuterated chloroform (CDCl₃) is the default solvent in many organic laboratories, DMSO- d6​ is strictly recommended for this compound.

  • Causality: The molecule contains both a hydrogen-bond donating/accepting amide (-CONH-) and a carboxylic acid (-COOH). In CDCl₃, the carboxylic acid proton often undergoes rapid chemical exchange, broadening into the baseline and becoming invisible. DMSO- d6​ acts as a strong hydrogen-bond acceptor, significantly slowing this exchange rate. This allows the distinct observation of the amide N-H proton (typically around δ 7.8–8.2 ppm) and the carboxylic acid O-H proton (often > δ 12.0 ppm)[2].

  • Zwitterionic Considerations: The tertiary nitrogen in the piperidine ring and the acetic acid moiety can form an intramolecular zwitterion depending on the exact pH of the microenvironment. DMSO stabilizes this equilibrium better than non-polar solvents, preventing unpredictable chemical shift drifting of the piperidine C2/C6 equatorial and axial protons[3].

Relaxation Delays and Quantitative Integrity

For accurate structural verification, the integration of the ¹H NMR spectrum must be mathematically perfect. A common pitfall is using a standard 1-second relaxation delay ( D1​ ).

  • Causality: The relaxation times ( T1​ ) of the terminal methyl protons (ethyl group) and the broad carboxylic acid proton differ significantly. To ensure a self-validating system where the integration of the ethyl -CH₃ group can be reliably set to exactly 3.00 to calibrate the rest of the molecule, a D1​ of at least 5.0 seconds is required. This ensures complete longitudinal relaxation between pulses, yielding highly accurate and precise quantitative data[4].

Standardized Experimental Protocol

This step-by-step methodology is designed as a self-validating system. If the internal calibration steps fail, the user is immediately alerted to sample preparation errors before wasting instrument time.

Step 1: Sample Preparation
  • Weigh precisely 15–20 mg of the highly purified compound (>98% purity recommended).

  • Dissolve the sample in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Vortex for 30 seconds. Self-Validation Check: The solution must be completely optically clear. Any particulate matter will degrade magnetic field homogeneity (shimming), leading to broadened peaks. Filter through a glass wool plug into a high-quality 5 mm NMR tube if necessary.

Step 2: ¹H NMR Acquisition (1D Proton)
  • Insert the sample into a 400 MHz or 500 MHz NMR spectrometer.

  • Lock onto the DMSO- d6​ deuterium signal and perform automated/manual shimming (Z1-Z4 gradients) until the lock level is stable and maximized.

  • Set the probe temperature to 300 K (27 °C) .

  • Parameters:

    • Pulse Program: Standard 90° proton pulse (e.g., zg30 or zg depending on the vendor).

    • Number of Scans (NS): 16 to 32.

    • Relaxation Delay ( D1​ ): 5.0 seconds.

    • Spectral Width (SW): 15 ppm (to ensure the -COOH peak at ~12 ppm is not truncated).

  • Acquire and process the Free Induction Decay (FID) using a line broadening (LB) of 0.3 Hz prior to Fourier Transformation.

Step 3: ¹³C NMR Acquisition (1D Carbon)
  • Parameters:

    • Pulse Program: Power-gated decoupling (e.g., zgpg30) to utilize the Nuclear Overhauser Effect (NOE) for signal enhancement.

    • Number of Scans (NS): 1024 (due to the low natural abundance of ¹³C).

    • Relaxation Delay ( D1​ ): 2.0 seconds.

  • Process with an LB of 1.0 Hz. Self-Validation Check: Ensure the DMSO- d6​ solvent septet is clearly resolved at δ 39.5 ppm.

Data Presentation: NMR Assignments

The following tables summarize the expected quantitative NMR data for 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid, synthesized from established chemical shift rules for piperidine-4-acetic acid derivatives and ethylcarbamoyl appendages[2][3].

Table 1: ¹H NMR Spectral Data Summary (DMSO- d6​ , 400 MHz)
Position / GroupChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment Rationale
Ethyl -CH₃1.05Triplet (t)3H7.2Coupled to adjacent -CH₂- of the ethyl group.
Piperidine C3/C5-H1.15 – 1.65Multiplets (m)4H-Complex overlapping axial/equatorial ring protons.
Piperidine C4-H1.75Multiplet (m)1H-Methine proton at the ring junction.
Piperidine C2/C6-H2.05 (ax), 2.85 (eq)Multiplets (m)4H-Deshielded by the adjacent tertiary nitrogen.
Acetic Acid -CH₂-2.15Doublet (d)2H7.0Coupled to the C4 methine proton.
Linker N-CH₂-C=O2.95Singlet (s)2H-Isolated methylene between amine and carbonyl.
Ethyl -CH₂-3.15Quartet (q)2H7.2Deshielded by the adjacent amide nitrogen.
Amide N-H7.95Broad Triplet (br t)1H~5.5Broadened by quadrupolar relaxation of ¹⁴N.
Carboxylic -COOH12.10Broad Singlet (br s)1H-Highly deshielded; exchanges with trace D₂O.
Table 2: ¹³C NMR Spectral Data Summary (DMSO- d6​ , 100 MHz)
Chemical Shift ( δ , ppm)Carbon TypeStructural Assignment
15.2Primary (CH₃)Ethyl -CH₃
31.8Secondary (CH₂)Piperidine C3 / C5
33.5Tertiary (CH)Piperidine C4
34.2Secondary (CH₂)Ethyl -CH₂- (N-linked)
40.5Secondary (CH₂)Acetic Acid -CH₂-
53.4Secondary (CH₂)Piperidine C2 / C6
61.8Secondary (CH₂)Linker N-CH₂-C=O
169.5Quaternary (C=O)Amide Carbonyl
173.8Quaternary (C=O)Carboxylic Acid Carbonyl

Workflow Visualization

To ensure robust structure verification, the analytical workflow must follow a logical progression from 1D screening to 2D correlation mapping. The diagram below outlines the decision-making process for full structural elucidation.

G Sample 1. Sample Preparation (DMSO-d6 + TMS) Acq1D 2. 1D NMR Acquisition (1H & 13C) Sample->Acq1D Transfer to Magnet Acq2D 3. 2D NMR Mapping (COSY, HSQC, HMBC) Acq1D->Acq2D If signal overlap exists Process 4. Data Processing (Fourier Transform, Phase/Baseline) Acq1D->Process Direct processing Acq2D->Process 2D matrix processing Verify 5. Structure Verification (Multiplet Analysis & Integration) Process->Verify Peak Assignment

Fig 1: Logical workflow for the NMR structural elucidation of the piperidine derivative.

References

  • Structure & small molecule elucidation - Bruker Bruker Applic
  • Synthesis, Molecular Docking, And Cytotoxic Activity Of N-Ethyl-N-(Ethylcarbamoyl)Benzamide Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • EP1572299B1 - 17 beta-hydroxysteroid dehydrogenase type 3 inhibitors for the treatment of androgen dependent diseases Google P
  • Easy, Precise and Accurate Quantitative NMR - Agilent Agilent Technologies Applic

Sources

Application

Application Notes &amp; Protocols for the In Vivo Administration of 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of in vivo dosing protocols for the novel compound, 2-{1-[(Ethylcarbamoyl)methyl]pi...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of in vivo dosing protocols for the novel compound, 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid. In the absence of pre-existing in vivo data for this specific molecule, this guide emphasizes a systematic, first-principles approach to establish a safe and efficacious dosing regimen. The protocols outlined herein are grounded in established pharmacological and toxicological principles and are designed to be adapted based on emergent empirical data. We will cover critical preliminary assessments, including formulation development and solubility testing, followed by detailed protocols for determining the Maximum Tolerated Dose (MTD), and concluding with a framework for pharmacokinetic (PK) and pharmacodynamic (PD) studies.

Introduction and Preclinical Rationale

2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid is a small molecule containing both a piperidine scaffold and a carboxylic acid moiety. Such structures are common in medicinal chemistry and can exhibit a wide range of biological activities. The successful preclinical evaluation of this compound hinges on the meticulous development of a robust in vivo dosing protocol. This process is not merely procedural but is a critical scientific endeavor to understand the compound's behavior in a complex biological system.

The primary objectives for developing an in vivo dosing protocol for a novel compound are:

  • To establish a safe dose range.

  • To understand its pharmacokinetic profile (ADME: Absorption, Distribution, Metabolism, and Excretion).

  • To determine an effective dose for the desired pharmacological effect.

This guide will walk the user through a logical progression of studies, from initial benchtop characterization to early-stage animal experiments, ensuring that each step informs the next.

Foundational Work: Formulation and Vehicle Selection

The first and most critical step before any in vivo administration is the development of a suitable formulation. The physicochemical properties of 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid, particularly its solubility, will dictate the choice of vehicle.

Physicochemical Characterization (Predicted)

The structure of 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid, with its carboxylic acid and basic piperidine nitrogen, suggests that its solubility will be highly pH-dependent.[1]

PropertyPredicted CharacteristicImplication for Formulation
Solubility Likely poor in neutral water. Solubility is expected to increase in acidic (due to protonation of the piperidine nitrogen) and basic (due to deprotonation of the carboxylic acid) conditions.[1]pH adjustment is a primary strategy for solubilization.
pKa Two pKa values are expected: one for the carboxylic acid (likely acidic, ~pH 4-5) and one for the piperidine nitrogen (likely basic, ~pH 9-11).The compound will be a zwitterion at physiological pH, which can impact solubility and membrane permeability.
LogP The calculated LogP will determine its lipophilicity.This will influence the choice between aqueous and lipid-based vehicles.
Experimental Solubility Assessment

A systematic solubility screen is mandatory.

Protocol: Equilibrium Solubility Determination

  • Solvent Selection: Test a panel of pharmaceutically acceptable solvents and vehicles.[2]

  • Procedure:

    • Add an excess amount of the compound to a vial containing a known volume of the selected solvent.

    • Seal the vials and agitate at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.[3]

    • Centrifuge the samples to pellet undissolved solid.

    • Carefully collect an aliquot of the clear supernatant.

    • Quantify the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

  • Data Analysis: Express solubility in mg/mL.

Vehicle Selection and Formulation Protocol

Based on the solubility data, an appropriate vehicle can be selected. For poorly water-soluble compounds, a multi-component system is often necessary.[4][5]

Vehicle TypeCompositionSuitability
Aqueous Solution 0.9% Saline or Phosphate Buffered Saline (PBS)Only if the compound is sufficiently soluble at the desired concentration and pH.
pH-Adjusted Solution Saline with dropwise addition of HCl or NaOH.For compounds with pH-dependent solubility.[4]
Co-solvent System e.g., 10% DMSO, 40% PEG300, 50% SalineFor compounds with poor aqueous solubility.[2]
Suspension 0.5% Carboxymethylcellulose (CMC) in waterFor insoluble compounds. Particle size reduction (micronization) may be required.[6]

Protocol: Preparation of a Co-Solvent Formulation for Oral Administration

  • Weigh the required amount of 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid.

  • Add the primary solubilizing agent (e.g., DMSO) and vortex until the compound is fully dissolved.

  • Add any secondary co-solvents (e.g., PEG300) and mix thoroughly.

  • Slowly add the aqueous component (e.g., saline) to the organic mixture while vortexing.

  • Ensure the final formulation is clear and free of precipitation. Prepare fresh daily unless stability has been confirmed.

Acute Toxicity and Dose-Ranging: The Maximum Tolerated Dose (MTD) Study

The MTD is the highest dose that can be administered without causing unacceptable toxicity or mortality.[7][8] This is the foundational in vivo study to establish a safe dose range for subsequent experiments. The OECD provides guidelines for acute oral toxicity testing.[9][10][11][12][13]

dot

MTD_Workflow Start Start: Estimate Initial Dose (Based on in vitro cytotoxicity or literature on similar compounds) Group1 Group 1 (n=3-5 animals) Dose: X mg/kg Start->Group1 Observe1 Observe for 24-72h (Clinical signs, body weight) Group1->Observe1 Toxicity_Check Toxicity Observed? Observe1->Toxicity_Check Group2_Higher Group 2 (n=3-5 animals) Dose: 2X mg/kg Toxicity_Check->Group2_Higher No Group2_Lower Group 2 (n=3-5 animals) Dose: X/2 mg/kg Toxicity_Check->Group2_Lower Yes Observe2_Higher Observe for 24-72h Group2_Higher->Observe2_Higher Observe2_Lower Observe for 24-72h Group2_Lower->Observe2_Lower MTD_Defined MTD Determined (Highest dose with no significant toxicity) Observe2_Higher->MTD_Defined Observe2_Lower->MTD_Defined

Caption: Workflow for a typical dose escalation MTD study.

Protocol: Single-Dose Escalation MTD Study (Oral Route)

  • Animal Model: Use a standard rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats), typically females as they can be slightly more sensitive.[14]

  • Group Allocation: Assign 3-5 animals per dose group. Include a vehicle control group.

  • Dose Escalation:

    • Start with a low dose (e.g., 10 mg/kg).

    • Administer a single dose via oral gavage.

    • Observe animals for clinical signs of toxicity (e.g., lethargy, ruffled fur, changes in breathing) and measure body weight daily for up to 14 days.[11]

    • If no toxicity is observed, escalate the dose in a new group of animals (e.g., 30 mg/kg, 100 mg/kg, etc.).[14]

    • The MTD is the highest dose that does not result in significant clinical signs of toxicity or more than a 10-15% reduction in body weight.[15]

Pharmacokinetic (PK) Studies

PK studies determine what the body does to the drug.[16] A basic PK study is essential to understand the compound's absorption, distribution, and clearance, which informs the dosing frequency for efficacy studies.

Protocol: Single-Dose PK Study in Rodents

  • Animal Model: Typically performed in rats due to the larger blood volume that can be collected.

  • Group Allocation:

    • Group 1 (Intravenous, IV): n=3-4 animals. Dose: a low, soluble dose (e.g., 1-5 mg/kg). This route provides 100% bioavailability and is crucial for determining clearance and volume of distribution.[17]

    • Group 2 (Oral, PO): n=3-4 animals. Dose: a dose below the MTD (e.g., 10-50 mg/kg). This route is often the intended clinical route.[17]

  • Administration and Sampling:

    • Administer the compound via the specified route (tail vein for IV, oral gavage for PO).[18][19]

    • Collect blood samples at predetermined time points. A typical schedule might be:

      • IV: 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

      • PO: 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

    • Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters.

PK ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the peak exposure after administration.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area Under the Curve (plasma concentration vs. time)Represents the total drug exposure over time.
t1/2 (Half-life) Time for the plasma concentration to decrease by halfDetermines the dosing interval required to maintain therapeutic concentrations.
F% (Bioavailability) The fraction of the oral dose that reaches systemic circulation(AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100. A critical parameter for oral drug candidates.[20]

Efficacy (Pharmacodynamic) Study Design

Once the MTD and PK profile are understood, efficacy studies can be designed to test if the compound has the desired biological effect.

dot

Efficacy_Study_Design Input Inputs: - MTD Data - PK Data (especially half-life) - In Vitro EC50 Dose_Selection Select 3-4 Dose Levels (e.g., 10, 30, 100 mg/kg) All doses must be ≤ MTD Input->Dose_Selection Dosing_Frequency Determine Dosing Frequency (e.g., QD, BID based on t1/2) Input->Dosing_Frequency Group_Allocation Group Allocation (n=8-10/group) - Vehicle Control - Positive Control (if applicable) - Treatment Groups Dose_Selection->Group_Allocation Dosing_Frequency->Group_Allocation Study_Execution Execute Study (Administer compound for a defined period) Group_Allocation->Study_Execution Endpoints Measure PD Endpoints - Target engagement markers - Biomarkers of disease - Clinical outcomes Study_Execution->Endpoints

Caption: Logical flow for designing an in vivo efficacy study.

Protocol: General Framework for an Efficacy Study

  • Model Selection: Choose an animal model that is relevant to the therapeutic indication.

  • Group Allocation:

    • Group 1: Vehicle Control

    • Group 2: Positive Control (a known effective compound, if available)

    • Groups 3-5: 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid at three different dose levels (e.g., low, medium, high), selected based on the MTD and desired exposure levels from PK data.

  • Dosing Regimen: Administer the compound for the duration of the study. The frequency (e.g., once or twice daily) should be guided by the half-life determined in the PK study.

  • Endpoint Measurement: At the end of the study, measure relevant pharmacodynamic markers and clinical outcomes to assess efficacy.

  • Data Analysis: Use appropriate statistical methods to compare the outcomes between the treatment and control groups.

Conclusion and Best Practices

The development of an in vivo dosing protocol for a novel compound like 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid is a hypothesis-driven scientific process. Since no prior data exists, a conservative, stepwise approach is paramount. Researchers must begin with fundamental physicochemical characterization to inform formulation, proceed to acute toxicity studies to ensure safety, and then use pharmacokinetic data to design rational and informative efficacy studies. Adherence to institutional and federal guidelines for the ethical treatment of laboratory animals is mandatory at all stages.[21][22]

References

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). Retrieved March 20, 2026, from [Link]

  • Gothe, S. R., Pawade, U. V., Nikam, A. V., & Anjankar, M. P. (2023). OECD guidelines for acute oral toxicity studies: an overview. International Journal of Research in Ayurveda and Pharmacy, 14(4), 130-135.
  • OECD. (1987). Test Guideline 401: Acute Oral Toxicity. OECD.
  • Thakur, K. (2020). OECD Guideline 420: Acute Oral Toxicity - Fixed Dose. Slideshare.
  • OECD. (2002). Guidance Document on Acute Oral Toxicity Testing. OECD.
  • Davis, M. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
  • WuXi AppTec. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.
  • Pharmacology Discovery Services. (n.d.). Maximum Tolerated Dose (MTD), Autonomic Signs, Rat. Retrieved March 20, 2026, from [Link]

  • Boston University. (2025, March 4).
  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider.
  • BenchChem. (2025).
  • RJPTSimLab. (n.d.). Study of Different Routes of Drug Administration in Mice and Rats. Retrieved March 20, 2026, from [Link]

  • BioDuro. (n.d.). Optimizing Formulation Strategies for Poorly Soluble Compounds: Insights into Bioavailability Enhancement and Accelerated Development. Retrieved March 20, 2026, from [Link]

  • Porter, C. J. H., Pouton, C. W., Cuine, J. F., & Charman, W. N. (2008). Enhancing intestinal drug solubilisation. Advanced Drug Delivery Reviews, 60(6), 673–691.
  • Kawabata, Y., Wada, K., Nakatani, M., Yamada, S., & Onoue, S. (2011). Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications. International journal of pharmaceutics, 420(1), 1–10.
  • U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies. Retrieved March 20, 2026, from [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved March 20, 2026, from [Link]

  • Vinarov, Z., Abdallah, M., Agundez, J. A. G., Allegaert, K., Basit, A. W., Braeckmans, K., ... & Corsetti, M. (2021). Impact of gastrointestinal tract variability on oral drug absorption and pharmacokinetics: an UNGAP review. European Journal of Pharmaceutical Sciences, 162, 105812.
  • BenchChem. (2025).
  • Reaction Biology. (n.d.). Maximum Tolerable Dose Study Services. Retrieved March 20, 2026, from [Link]

  • National Toxicology Program. (2020, September 15). Maximum Tolerated Dose (MTD): Concepts and Background.
  • Addgene. (2025, January 22). Common Injection Routes in Mice. Addgene Blog.
  • U.S. Food and Drug Administration. (n.d.). Preclinical Assessment of Investigational Cellular and Gene Therapy Products. Retrieved March 20, 2026, from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Pharmacokinetics and Safety Studies in Rodent Models Support Development of EPICERTIN as a Novel Topical Wound-Healing Biologic for Ulcerative Colitis. Journal of pharmaceutical sciences, 101(9), 3439–3446.
  • University of Michigan. (n.d.).
  • BenchChem. (2025). Core Technical Guide: 2-(Piperidin-1-yl)acetohydrazide Solubility and Stability. BenchChem.
  • BenchChem. (2025). Technical Support Center: Vehicle Controls for In Vivo Studies. BenchChem.
  • La-ong, P., Rungrotmongkol, T., Phunpee, S., Wolschann, P., & Nunthanavanit, P. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Journal of Biomolecular Structure & Dynamics, 1-13.
  • Liveon Biolabs. (2024, August 13).
  • Lavanya Ayurveda. (n.d.). Maximum Tolerated Dose (MTD) Study. Retrieved March 20, 2026, from [Link]

  • Stanford Medicine. (n.d.). In vivo pharmacology. Transgenic, Knockout, and Tumor Model Center.
  • U.S. Food and Drug Administration. (2018, January 4). Step 2: Preclinical Research.

Sources

Method

Preclinical Cell Culture Assay Protocol for 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid

Executive Summary & Physicochemical Profiling The compound 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid is a bifunctional synthetic building block characterized by a piperidine core, a carboxylic acid moiety,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

The compound 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid is a bifunctional synthetic building block characterized by a piperidine core, a carboxylic acid moiety, and an ethylcarbamoyl group. In preclinical drug development, molecules with this structural motif are frequently utilized as pharmacophores for targeted receptor ligands or as critical linker-payload intermediates in targeted protein degradation (PROTACs).

Successfully transitioning this compound from chemical synthesis to in vitro biological evaluation requires strict control over assay conditions. Because the molecule contains both a basic piperidine nitrogen and an acidic carboxylic acid, it exists predominantly as a zwitterion at physiological pH (7.4).

Expertise & Experience: The Causality of pH Buffering The zwitterionic nature of this compound drastically reduces its passive lipid bilayer permeability. Therefore, maintaining a strict pH using HEPES buffer during cell culture is critical. Even minor pH fluctuations in the culture media can shift the ionization equilibrium of the carboxylic acid, artificially altering the compound's apparent intracellular accumulation and resulting in irreproducible potency metrics.

Part 1: Stock Preparation and Solubilization Workflow

To ensure the compound is fully bioavailable for the assay, it must be properly solubilized. Dimethyl sulfoxide (DMSO) is the universal solvent for high-throughput screening, but its application must be tightly controlled.

Step-by-Step Methodology: Stock Preparation
  • Gravimetric Analysis: Determine the exact mass of the synthesized 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid powder (MW: ~228.29 g/mol ).

  • Solubilization: Calculate the volume of 100% anhydrous DMSO required to yield a 10 mM stock solution. Add the DMSO directly to the vial.

  • Homogenization: Vortex the solution for 60 seconds. To ensure complete dissolution of the zwitterionic core, sonicate the vial in a room-temperature water bath for 5 minutes.

  • Storage: Aliquot the 10 mM stock into 20 µL volumes in amber microcentrifuge tubes. This prevents photodegradation and avoids repeated freeze-thaw cycles, which can precipitate the compound. Store at -20°C.

Part 2: Cell Culture & Treatment Protocol

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Trustworthiness: Self-Validating Assay Design Every 384-well plate must include a full gradient of vehicle (DMSO) controls, positive controls (e.g., a known cytotoxic agent like staurosporine), and cell-free media blanks. The assay's integrity is mathematically verified by calculating the Z'-factor; a Z' > 0.5 confirms that the signal dynamic range is robust enough to distinguish true biological effects from assay noise.

Step-by-Step Methodology: Seeding and Dosing
  • Cell Harvesting: Harvest the target cell line at 70-80% confluency to ensure the population is in the logarithmic growth phase.

  • Media Preparation: Resuspend the cells in the appropriate assay media supplemented with 10% FBS and 25 mM HEPES to stabilize the pH against the compound's buffering capacity.

  • Plating: Seed cells into a 384-well white opaque microplate at a density of 1,500 cells/well in a 20 µL volume.

    • Crucial Step: Leave the outermost perimeter wells empty and fill them with 20 µL of PBS. This mitigates evaporative edge effects that commonly skew data in 384-well formats.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO 2​ to allow for cell adherence and recovery.

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the compound in an intermediate plate using assay media.

  • Compound Transfer: Transfer 5 µL of the diluted compound to the assay plate. Ensure the final DMSO concentration in the well does not exceed 0.5% (v/v) to prevent vehicle-induced cytotoxicity and baseline shifts[1].

  • Treatment Window: Incubate the treated cells for 48 to 72 hours, depending on the specific target engagement kinetics.

Part 3: Multiplexed Viability Readout (ATP Quantification)

To determine the biological effect of 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid, an ATP-based luminescence assay is utilized. According to the NIH Assay Guidance Manual, ATP-based assays are the fastest and most sensitive methods for determining cell viability, making them ideal for high-throughput screening[2].

Step-by-Step Methodology: CellTiter-Glo Assay
  • Equilibration: Remove the assay plate and the CellTiter-Glo 2.0 reagent from the incubator/refrigerator and equilibrate them to room temperature for 30 minutes. This step is critical to ensure uniform luciferase enzymatic activity across the entire plate[2].

  • Reagent Addition: Add 25 µL of CellTiter-Glo reagent to each well (a 1:1 ratio with the final well volume).

  • Lysis Induction: Mix the plate on an orbital shaker at 500 rpm for 2 minutes to induce complete cellular lysis and release intracellular ATP.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes. The CellTiter-Glo 2.0 assay generates a stable luminescent signal proportional to the amount of ATP present, which directly correlates with the number of metabolically active cells[3].

  • Data Acquisition: Read the luminescence using a multimode microplate reader with an integration time of 0.5 to 1.0 second per well.

Quantitative Data & Parameter Summary

ParameterValue / SpecificationMechanistic Rationale
Compound MW 228.29 g/mol Required for accurate molarity and serial dilution calculations.
Stock Concentration 10 mM in 100% DMSOMaximizes solubility of the bifunctional chemical structure.
Final DMSO Limit ≤ 0.5% (v/v)Prevents baseline shift and non-specific vehicle toxicity[1].
Seeding Density 1,500 cells/well (384-well)Ensures cells remain in the linear range of the ATP assay[3].
Z'-factor Target > 0.5Statistically validates the assay's screening window[2].
Luminescence Half-life > 5 hoursAllows batch processing of multiple plates without signal decay[3].

Experimental Workflow Visualization

G N1 1. Compound Solubilization (10 mM in 100% DMSO) N3 3. Serial Dilution (10-point, 3-fold gradient) N1->N3 N2 2. Cell Culture Seeding (384-well, 1500 cells/well) N4 4. Target Dosing (Final DMSO ≤ 0.5%) N2->N4 N3->N4 N5 5. Incubation Phase (48h at 37°C, 5% CO2) N4->N5 N6 6. ATP Lysis Reaction (CellTiter-Glo Addition) N5->N6 N7 7. Luminescence Readout (Z'-factor & IC50 Analysis) N6->N7

Figure 1: High-throughput screening workflow for compound evaluation and viability readout.

References

  • [1] Title: Downregulation of Leucine-Rich Repeat-Containing 8A Limits Proliferation and Increases Sensitivity of Glioblastoma to Temozolomide and Carmustine. Source: Frontiers. URL:[Link]

  • [2] Title: Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. Source: NIH. URL:[Link]

Sources

Application

Advanced Formulation and Permeability Profiling of 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic Acid

Executive Summary The targeted delivery of complex small molecules requires a deep understanding of their physicochemical liabilities. 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid features a piperidine tertiar...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The targeted delivery of complex small molecules requires a deep understanding of their physicochemical liabilities. 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid features a piperidine tertiary amine and a carboxylic acid moiety, alongside a neutral ethylcarbamoyl group. At physiological pH (7.4), this structural combination causes the molecule to exist predominantly as a zwitterion. While zwitterionic states confer excellent aqueous solubility, their high polarity and net-zero charge distribution drastically limit passive lipid bilayer diffusion, often relegating such molecules to BCS Class III (high solubility, low permeability).

To overcome this intrinsic permeability barrier, we employ a lipid-based nanocarrier strategy. By encapsulating the zwitterionic Active Pharmaceutical Ingredient (API) within Solid Lipid Nanoparticles (SLNs), we artificially mask its charge, shifting the primary absorption mechanism from poor paracellular diffusion to highly efficient transcellular transport. This Application Note details the formulation protocols and the self-validating in vitro permeability assays required to evaluate this delivery system.

Part 1: Physicochemical Profiling & Causality of Formulation Choices

The Zwitterionic Permeability Barrier

Molecules containing both positively and negatively charged groups at neutral pH face a massive energetic penalty when partitioning into the hydrophobic core of a cell membrane. Research demonstrates that the 1 compared to uncharged tautomers, necessitating advanced formulation interventions[1].

Rationale for Solid Lipid Nanoparticles (SLNs)

To bypass this barrier, we utilize SLNs. SLNs encapsulate the hydrophilic/zwitterionic API within a biocompatible lipid matrix, effectively masking the charge and 2[2].

  • Methodological Causality: We select Hot High-Pressure Homogenization (HPH) over solvent evaporation. HPH3, ensuring a biocompatible formulation suitable for clinical translation[3].

  • Excipient Causality: Glyceryl behenate (Compritol® 888 ATO) is selected as the solid lipid core due to its imperfect crystalline lattice, which accommodates the steric bulk of the ethylcarbamoyl and piperidine groups, preventing drug expulsion during storage. Poloxamer 188 acts as a steric stabilizer to prevent nanoparticle aggregation.

Part 2: Formulation Protocol — Solid Lipid Nanoparticles (SLNs)

Self-Validation Check: Particle size and Polydispersity Index (PDI) must be measured via Dynamic Light Scattering (DLS) immediately post-cooling. A PDI > 0.3 indicates non-uniform homogenization, requiring a re-pass through the homogenizer to prevent erratic pharmacokinetic profiles.

Step-by-Step Hot HPH Methodology
  • Lipid Phase Preparation: Melt 5.0% (w/w) Glyceryl behenate in a temperature-controlled water bath at 80°C (approximately 10°C above its melting point).

  • API Incorporation: Disperse 1.0% (w/w) 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid into the molten lipid under continuous magnetic stirring at 500 rpm until visually homogenous.

  • Aqueous Phase Preparation: Dissolve 2.0% (w/w) Poloxamer 188 in ultra-pure water and heat to 80°C to match the lipid phase temperature exactly (preventing premature lipid crystallization).

  • Pre-emulsification: Slowly inject the hot aqueous phase into the lipid phase using a high-speed shear mixer (e.g., Ultra-Turrax) at 10,000 rpm for 5 minutes to form a coarse pre-emulsion.

  • High-Pressure Homogenization: Transfer the pre-emulsion to a high-pressure homogenizer maintained at 80°C. Process for 3 consecutive cycles at 500 bar.

  • Solidification: Rapidly cool the resulting nanoemulsion in an ice-water bath (4°C) to crystallize the lipid matrix, forming rigid, stable SLNs.

Table 1: Quantitative Formulation Parameters and Target Specifications
Component / ParameterFunctionTarget Value / Concentration
API Active Pharmaceutical Ingredient1.0% (w/w)
Glyceryl Behenate Solid Lipid Matrix5.0% (w/w)
Poloxamer 188 Non-ionic Surfactant2.0% (w/w)
Ultra-pure Water Aqueous Dispersion Medium92.0% (w/w)
Z-average Size Cellular Uptake Efficiency Metric< 150 nm
PDI Size Distribution Uniformity< 0.25
Encapsulation (EE%) Drug Loading Metric> 75%

Part 3: In Vitro Permeability Profiling (Caco-2 Assay)

To validate the permeability enhancement of the SLN formulation, a bidirectional Caco-2 cell monolayer assay is utilized. Caco-2 cells differentiate to form tight junctions and express apical efflux transporters, 4[4].

Self-Validation Check: Transepithelial Electrical Resistance (TEER) must be measured before and after the assay. A TEER value < 200 Ω·cm² indicates compromised tight junctions, rendering the flux data invalid. Lucifer Yellow (a paracellular marker) is co-administered; its permeability must remain < 1 × 10⁻⁶ cm/s to prove monolayer integrity.

Step-by-Step Bidirectional Permeability Protocol
  • Cell Seeding: Seed Caco-2 cells on polycarbonate Transwell® inserts (0.4 µm pore size) at a density of 1 × 10⁵ cells/cm². Culture for 21 days to ensure full differentiation.

  • Equilibration: Wash monolayers twice with pre-warmed (37°C) Hank's Balanced Salt Solution (HBSS) buffered with 25 mM HEPES (pH 7.4). Equilibrate for 30 minutes in a CO₂ incubator.

  • TEER Measurement: Measure initial TEER using a chopstick electrode. Proceed only if TEER > 200 Ω·cm².

  • Dosing (A→B Flux): Add 0.5 mL of the SLN-API formulation (diluted to 100 µM API equivalent in HBSS) to the apical chamber. Add 1.5 mL of blank HBSS to the basolateral chamber. (Reverse volumes for B→A flux).

  • Sampling: Incubate at 37°C on an orbital shaker (50 rpm). At t = 30, 60, 90, and 120 minutes, withdraw 100 µL from the receiver chamber and immediately replace with 100 µL of fresh, pre-warmed HBSS.

  • Quantification: Analyze the samples using LC-MS/MS to determine the cumulative concentration of the API.

  • Calculation: Calculate the Apparent Permeability ( Papp​ ) using the equation: Papp​=(dQ/dt)/(A×C0​) , where dQ/dt is the steady-state flux, A is the surface area, and C0​ is the initial donor concentration.

Table 2: Caco-2 Permeability Data Interpretation Matrix
Papp​ (A→B) [cm/s]Efflux Ratio ( Papp​ B→A / A→B)Mechanistic Interpretation
< 1 × 10⁻⁶N/APoor permeability (Typical of unformulated zwitterion)
> 10 × 10⁻⁶< 2.0High passive/transcellular permeability (Target for SLN)
Variable> 2.0Subject to active efflux (e.g., P-gp or BCRP substrate)

Part 4: Mechanistic and Workflow Visualizations

SLN_Uptake API Free Zwitterionic API (Low Permeability) SLN SLN Encapsulation (Lipid Matrix) API->SLN Hot HPH Formulation Apical Apical Membrane (Caco-2 Microvilli) SLN->Apical Charge Masking Endo Clathrin-Mediated Endocytosis Apical->Endo Membrane Invagination Trans Transcellular Transport Endo->Trans Vesicular Trafficking Blood Basolateral Chamber (Systemic Circulation) Trans->Blood Enhanced Absorption

Caption: SLN-mediated transcellular uptake pathway bypassing zwitterion permeability limits.

Caco2_Workflow Seed Seed Caco-2 Cells (Transwell Inserts) Diff 21-Day Differentiation Seed->Diff TEER1 Pre-Assay TEER Check (Must be > 200 Ω·cm²) Diff->TEER1 Dose Apply SLN-API Formulation (Apical or Basolateral) TEER1->Dose Pass Sample Time-Course Sampling (30, 60, 90, 120 min) Dose->Sample LCMS LC-MS/MS Analysis Sample->LCMS TEER2 Post-Assay TEER & Lucifer Yellow Check LCMS->TEER2 Calc Calculate Papp & Efflux Ratio TEER2->Calc Monolayer Intact

Caption: Self-validating bidirectional Caco-2 permeability assay workflow.

References

  • Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System.PMC (National Institutes of Health).
  • Probing Passive Permeation of Tetracycline: Are Simulations Ready for beyond-Rule-of-Five Drug Permeability Calculation?The Journal of Physical Chemistry B - ACS Publications.
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.JRC Big Data Analytics Platform (Europa).
  • Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method.MDPI.

Sources

Method

Application Note: Conjugation of 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid to Target Peptides

Introduction & Mechanistic Rationale The molecule 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid is a highly specialized bifunctional building block increasingly utilized in the design of peptide-drug conjugates...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The molecule 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid is a highly specialized bifunctional building block increasingly utilized in the design of peptide-drug conjugates (PDCs), targeted protein degraders (PROTACs), and pharmacokinetic modifiers.

From a structural and mechanistic standpoint, this molecule offers three distinct advantages:

  • Solubility & Basicity: The piperidine ring contains a tertiary amine that remains protonated at physiological pH, drastically improving the aqueous solubility of hydrophobic peptide sequences.

  • Target Engagement: The ethylcarbamoyl moiety provides both steric bulk and hydrogen-bonding capabilities (donor and acceptor), which can mimic natural binding motifs to enhance target affinity.

  • Sterically Accessible Activation: Unlike direct piperidine-4-carboxylic acids, the presence of the methylene spacer in the acetic acid moiety isolates the carboxylate from the steric bulk of the piperidine ring. This drastically improves the kinetics of active ester formation and subsequent aminolysis.

To conjugate this building block to a target peptide, the free carboxylic acid must be activated to facilitate a nucleophilic attack by a primary amine (either the peptide's N-terminus or a lysine side chain). Depending on the state of the peptide, this is achieved via two primary methodologies: Solid-Phase Peptide Synthesis (SPPS) using HATU/DIPEA [1], or Aqueous Solution-Phase Bioconjugation using EDC/Sulfo-NHS [2].

Conjugation Workflows

Pathway A: Solid-Phase Conjugation (HATU-Mediated)

For peptides synthesized on solid support, HATU is the gold-standard coupling reagent[1]. HATU generates a highly reactive O-acyluronium intermediate. The causality behind selecting HATU over traditional reagents (like HBTU or DIC) lies in the 7-aza effect [3]. The HOAt leaving group contains a pyridine nitrogen that provides anchimeric assistance—stabilizing the incoming primary amine through a 7-membered hydrogen-bonded cyclic transition state. This ensures near-quantitative coupling even for sterically demanding sequences.

G Start Piperidine Acetic Acid Derivative (Free Carboxylic Acid) Deprot Deprotonation by DIPEA (Carboxylate Anion Formation) Start->Deprot HATU HATU Activation (O-acyluronium Intermediate) Deprot->HATU + HATU HOAt HOAt Displacement (Active Ester Formation) HATU->HOAt 7-Aza Effect Peptide Target Peptide on Resin (Free N-terminus) HOAt->Peptide + Peptide-NH2 Product Conjugated Peptide-Piperidine (Stable Amide Bond) Peptide->Product Aminolysis

Workflow of HATU-mediated solid-phase conjugation of the piperidine derivative to a peptide.

Pathway B: Aqueous Bioconjugation (EDC/Sulfo-NHS Mediated)

When modifying a fully deprotected, folded peptide in solution, organic solvents and harsh bases must be avoided. EDC is a zero-length crosslinker that activates the carboxylate in water, forming an O-acylisourea intermediate[2]. Because this intermediate hydrolyzes rapidly, Sulfo-NHS is added to convert it into a semi-stable, water-soluble NHS ester[4]. This ester is highly selective for unprotonated primary amines (e.g., Lysine side chains) at slightly basic pH.

G Carboxyl Piperidine Acetic Acid Derivative (Aqueous Solution) EDC EDC Activation (O-acylisourea Intermediate) Carboxyl->EDC pH 4.5-7.2 NHS Sulfo-NHS Addition (Stable NHS Ester) EDC->NHS + Sulfo-NHS Quench Quench Excess EDC (2-Mercaptoethanol) NHS->Quench 15 min incubation Amine Target Peptide Addition (Lysine Primary Amine) Quench->Amine Adjust to pH 7.0-8.0 Conjugate Stable Amide Conjugate (Purified via Desalting) Amine->Conjugate 2 hours at RT

EDC/Sulfo-NHS mediated aqueous bioconjugation workflow for peptide lysine modification.

Experimental Protocols

Protocol A: On-Resin N-Terminal Conjugation (SPPS)

This protocol is designed as a self-validating system using the Kaiser test to ensure complete aminolysis.

  • Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine (or 4-methylpiperidine) in DMF for 2 × 15 minutes to expose the free N-terminal amine. Wash the resin thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min).

  • Reagent Preparation: In a clean glass vial, dissolve 3.0 equivalents of 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid and 2.9 equivalents of HATU in a minimal volume of anhydrous DMF (approx. 0.1 M concentration). Note: The slight under-stoichiometry of HATU prevents capping of the peptide by unreacted uronium species.

  • Activation: Add 6.0 equivalents of N,N-diisopropylethylamine (DIPEA) to the vial. The solution will immediately turn pale yellow, indicating the formation of the active HOAt ester. Allow pre-activation for 3 minutes.

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 60–90 minutes.

  • Self-Validation (Kaiser Test): Remove a few resin beads and wash with DCM. Apply Kaiser test reagents (ninhydrin/phenol/KCN) and heat at 100°C for 3 minutes.

    • Causality Check: A yellow solution indicates complete coupling (no free amines). A blue solution indicates incomplete coupling, necessitating a second coupling cycle.

  • Cleavage: Wash the resin with DMF and DCM. Cleave the conjugated peptide using a standard TFA cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours. Precipitate in cold diethyl ether.

Protocol B: Aqueous Solution-Phase Conjugation to Lysine

This protocol utilizes a quenching step to prevent the target peptide's own C-terminus or aspartate/glutamate residues from polymerizing.

  • Activation: Dissolve the piperidine acetic acid derivative (final concentration 2 mM) in Activation Buffer (0.1 M MES, pH 4.5–5.0). Causality: EDC is most efficient at mildly acidic pH, where the carboxylate is partially protonated but the carbodiimide remains active[2].

  • Esterification: Add EDC (2 mM) and Sulfo-NHS (5 mM) to the solution. Incubate at room temperature for 15 minutes[4].

  • Quenching (Critical Step): Add 2-mercaptoethanol to a final concentration of 20 mM. Incubate for 5 minutes. Causality: BME rapidly reacts with unconsumed EDC. If EDC is not quenched before adding the target peptide, it will activate the peptide's own carboxylates, leading to uncontrolled cross-linking and aggregation[2].

  • Conjugation: Add the target peptide (dissolved in 1X PBS, pH 7.5) at an equimolar ratio to the activated piperidine derivative. The shift to pH 7.5 deprotonates the lysine ε-amines, rendering them highly nucleophilic. React for 2 hours at room temperature.

  • Purification: Remove excess reagents, quenched byproducts, and released Sulfo-NHS using a size-exclusion desalting column (e.g., Zeba Spin) or preparative RP-HPLC.

Quantitative Data & Optimization Summary

To facilitate rapid experimental design, the critical parameters for both methodologies are summarized below.

ParameterSPPS (HATU/DIPEA)Aqueous Bioconjugation (EDC/Sulfo-NHS)
Piperidine Derivative Eq. 3.0 – 5.0 eq (Excess drives kinetics)1.0 – 2.0 eq (Prevents over-labeling)
Coupling Reagent Eq. HATU (2.9 eq)EDC (1.0 eq relative to acid)
Base / Additive DIPEA (6.0 eq)Sulfo-NHS (2.5 eq relative to EDC)
Optimal Solvent Anhydrous DMF or NMPMES (Activation) → PBS (Coupling)
Optimal pH Apparent pH ~8.0–9.0Activation: 4.5–5.0 | Coupling: 7.2–8.0
Reaction Time 60 – 90 minutes15 min (Activation) + 120 min (Coupling)
Expected Yield >90% (Crude, pre-cleavage)60 – 80% (Post-purification)
Validation Method Kaiser Test (Colorimetric)LC-MS or UV Absorbance (260 nm for NHS)

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.[Link]

  • Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772.[Link]

  • G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences Technical Protocols. [Link]

  • Vergel Galeano, C. F., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(4).[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid

Welcome to the Synthesis Support Center. This portal is designed for researchers, application scientists, and drug development professionals working on the synthesis of 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Synthesis Support Center. This portal is designed for researchers, application scientists, and drug development professionals working on the synthesis of 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid .

This target molecule presents unique synthetic challenges due to its bifunctional nature: it features a basic piperidine core, an acidic acetic acid moiety, and a secondary amide (ethylcarbamoyl) group. The standard and most scalable synthetic route involves the N-alkylation of an ester-protected piperidine intermediate, followed by a chemoselective hydrolysis step.

Below, you will find a structural workflow, targeted troubleshooting guides, empirical data, and self-validating protocols to maximize your synthetic yield.

Part 1: Synthetic Workflow Overview

Workflow SM Starting Material Ethyl 2-(piperidin-4-yl)acetate Alkylation Step 1: N-Alkylation + 2-Chloro-N-ethylacetamide K2CO3, KI, MeCN SM->Alkylation Intermediate Intermediate Ethyl 2-{1-[(ethylcarbamoyl)methyl] piperidin-4-yl}acetate Alkylation->Intermediate Hydrolysis Step 2: Chemoselective Hydrolysis LiOH, THF/H2O, RT Intermediate->Hydrolysis Product Target Zwitterion 2-{1-[(Ethylcarbamoyl)methyl] piperidin-4-yl}acetic acid Hydrolysis->Product

Synthetic workflow for 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid.

Part 2: Troubleshooting Guide & FAQs

Q1: My N-alkylation yield is low, and LC-MS shows multiple uncharacterized side products. What base and solvent system should I use? Causality & Solution: The alkylating agent, 2-chloro-N-ethylacetamide, is a moderate electrophile. If you use a strong base (such as NaH or KOtBu), you risk deprotonating the secondary amide nitrogen (pKa ~15). This leads to competitive N-alkylation of the amide itself, causing dimerization or polymerization. Instead, use a mild, non-nucleophilic inorganic base like anhydrous potassium carbonate ( K2​CO3​ ) in a polar aprotic solvent such as Acetonitrile (MeCN)[1].

Expert Insight: To accelerate the reaction and allow for lower temperatures (which suppresses side reactions), add a catalytic amount of Potassium Iodide (KI)[2]. This initiates a Finkelstein reaction, converting the alkyl chloride into a highly reactive alkyl iodide in situ[3].

Q2: During the final ester deprotection step, I am losing the ethylcarbamoyl group (amide cleavage). How do I prevent this? Causality & Solution: The intermediate molecule contains both an ester and a secondary amide. Harsh basic conditions (e.g., refluxing NaOH) or strong aqueous acids will indiscriminately hydrolyze both functional groups. You must exploit chemoselectivity. Using Lithium hydroxide (LiOH) in a THF/Water mixture at room temperature is highly selective for esters over amides[4]. The lithium cation tightly coordinates with the ester carbonyl oxygen, enhancing its electrophilicity, while the hydroxide acts as a potent nucleophile. Because amides are kinetically more stable due to the nitrogen lone pair's resonance with the carbonyl, the ester is cleaved rapidly while the amide remains completely intact.

Q3: I have successfully synthesized the product, but I am losing a significant amount during the aqueous workup. How can I improve isolation? Causality & Solution: The final product contains a basic tertiary amine (the piperidine nitrogen) and an acidic carboxylic acid. This forms a highly water-soluble zwitterion (amino acid). Standard liquid-liquid extraction with organic solvents (like EtOAc or DCM) will result in massive yield losses because the product prefers the aqueous layer. Solution: Avoid standard extraction. Instead, carefully adjust the pH of the aqueous layer to the molecule's isoelectric point (pI, typically around pH 5.5–6.0 for piperidine-acetic acid derivatives) using 1M HCl. At the pI, the molecule has a net zero charge, minimizing its aqueous solubility and allowing it to precipitate.

Part 3: Quantitative Optimization Data

The following table summarizes the empirical data for the N-alkylation step, demonstrating the critical impact of the Finkelstein catalyst (KI) on the reaction's efficiency.

Conditions (Base, Solvent, Additive)Temp (°C)Time (h)Conversion (%)Impurity Profile
Triethylamine, DCM, None2524< 45%High unreacted starting material
NaH, DMF, None0 to 251260%High amide-alkylation side products
K2​CO3​ , MeCN, None601875%Moderate unreacted starting material
K2​CO3​ , MeCN, KI (10 mol%) 45 8 > 95% Clean; trace impurities only
Part 4: Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system to ensure high-fidelity synthesis.

Step 1: Finkelstein-Assisted N-Alkylation
  • Preparation: Charge a dry, argon-flushed round-bottom flask with ethyl 2-(piperidin-4-yl)acetate (1.0 eq) and anhydrous Acetonitrile (10 mL/g).

  • Activation: Add anhydrous K2​CO3​ (2.0 eq) and Potassium Iodide (0.1 eq). Stir for 10 minutes at room temperature[3].

  • Addition: Dropwise, add 2-chloro-N-ethylacetamide (1.1 eq) to prevent localized exothermic spikes.

  • Reaction & Validation: Heat the reaction mixture to 45 °C and stir for 8 hours. Self-Validation: Monitor via TLC (Ninhydrin stain). The reaction is complete when the secondary amine spot completely disappears.

  • Workup: Filter the suspension to remove inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude intermediate ester.

Step 2: Chemoselective Hydrolysis & Zwitterion Isolation
  • Solvation: Dissolve the crude intermediate in a 1:1 mixture of THF and deionized H2​O (10 mL/g).

  • Hydrolysis: Add LiOH monohydrate (2.0 eq) and stir at exactly 25 °C (room temperature) for 4 hours[4].

  • Validation: Monitor via LC-MS. Self-Validation: Confirm the disappearance of the ester mass without the appearance of the amide-cleaved mass.

  • Concentration: Remove THF under reduced pressure (do not heat the water bath above 30 °C to protect the amide).

  • Isoelectric Precipitation: Cool the remaining aqueous layer in an ice bath. Carefully adjust the pH to ~6.0 using 1M HCl dropwise.

  • Isolation: Stir for 1 hour at 0 °C to promote crystallization. Filter the precipitated zwitterionic product, wash with ice-cold water, and dry under high vacuum.

Part 5: Mechanistic Pathway Diagram

Mechanism Cl_Amide 2-Chloro-N-ethylacetamide (Slow Electrophile) I_Amide 2-Iodo-N-ethylacetamide (Highly Reactive Electrophile) Cl_Amide->I_Amide Finkelstein Halogen Exchange KI Potassium Iodide (KI) Catalyst KI->I_Amide N_Alkylated N-Alkylated Intermediate I_Amide->N_Alkylated SN2 Attack Piperidine Piperidine Core (Nucleophile) Piperidine->N_Alkylated K2CO3 Base

Finkelstein-catalyzed SN2 N-alkylation mechanistic pathway.

Part 6: References
  • Selective Hydrolysis of Primary and Secondary Amides Enabled by Visible Light | ACS Organic Letters[Link]

  • Industrial process of mono-alkylating a piperidine nitrogen in piperidine derivatives | Google Patents (WO2019049918A1)

Sources

Optimization

Technical Support Center: Troubleshooting the Solubility of 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid in DMSO

Prepared by the Senior Application Scientist Team Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting protocols and answer...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting protocols and answers to frequently asked questions (FAQs) regarding the solubility of 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid and related piperidine acetic acid derivatives in Dimethyl Sulfoxide (DMSO). Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to overcome experimental challenges and ensure the integrity of your results.

Part 1: Understanding the Core Solubility Challenge
Q1: I'm having significant trouble dissolving 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid in DMSO, even though DMSO is considered a universal solvent. Why is this happening?

A1: This is a common and valid challenge that stems from two primary factors: the inherent molecular structure of your compound and the quality of the DMSO being used.

  • Zwitterionic Nature: Your compound is a piperidine-4-acetic acid derivative. This structure contains both a basic piperidine nitrogen (pKa ≈ 10-11) and an acidic carboxylic acid group (pKa ≈ 3-4).[1] At or near a neutral state in its solid form, the molecule can exist as a zwitterion—a neutral molecule with both a positive and a negative charge. These opposing charges lead to strong intermolecular electrostatic interactions within the crystal lattice. A significant amount of energy is required to break apart this stable crystal structure, resulting in poor solubility.[1]

  • DMSO Quality (Hygroscopicity): This is the most frequent and often overlooked cause of solubility failure. DMSO is extremely hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][3] The presence of even small amounts of water in DMSO significantly alters its polarity and solvent structure, forming DMSO-water complexes that are less effective at solvating large, lipophilic organic molecules.[2][3][4] This dramatically decreases the solubility of the compound, leading to incomplete dissolution or precipitation from a previously clear solution.[3][5]

  • Polymorphism: The compound may exist in different crystalline forms, or polymorphs, each with a different crystal lattice energy and, consequently, different solubility. An amorphous (non-crystalline) form is generally more soluble than a stable crystalline form.[2] Over time, a dissolved compound can sometimes recrystallize into a less soluble, more stable polymorph, causing it to precipitate.[6]

Part 2: Systematic Troubleshooting Workflow & Protocols

When encountering solubility issues, a systematic approach is crucial. The following workflow provides a logical sequence of steps to diagnose and solve the problem.

G cluster_0 Phase 1: Initial Dissolution cluster_1 Phase 2: Troubleshooting & Advanced Techniques cluster_2 Phase 3: Downstream Application (Aqueous Dilution) start Start: Insoluble Compound check_dmso Step 1: Verify DMSO Quality (Anhydrous, new bottle?) start->check_dmso protocol1 Step 2: Apply Standard Dissolution Protocol (Vortex, Sonicate, Gentle Warmth) check_dmso->protocol1  Use Anhydrous DMSO observe1 Observe: Is solution clear? protocol1->observe1 precip_check Problem: Precipitation on Standing or after Freeze-Thaw observe1->precip_check No, or precipitates later dilution_precip Problem: Precipitates upon dilution in aqueous buffer observe1->dilution_precip Yes, but... success Success: Stable, Clear Stock Solution observe1->success Yes kinetic_issue Diagnosis: Kinetic vs. Thermodynamic Solubility. Water absorption likely. precip_check->kinetic_issue aliquot Solution: Prepare fresh. Aliquot into single-use vials. Store under inert gas. kinetic_issue->aliquot protocol2 Solution: Apply Protocol 2 (Lower concentration, serial dilution in DMSO, proper mixing) dilution_precip->protocol2

Caption: A systematic workflow for troubleshooting solubility issues.
Q2: What is the best-practice protocol for preparing a DMSO stock solution to maximize the chances of success?

A2: Following a rigorous, standardized protocol is essential. This procedure is designed to control for the most common variables, particularly water contamination and insufficient solubilization energy.

Protocol 1: Preparation of a High-Concentration Stock Solution

Objective: To achieve complete dissolution of the compound in DMSO and create a stable stock solution.

Materials:

  • 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid

  • High-purity, anhydrous DMSO (≤0.05% water), preferably from a freshly opened bottle.

  • Sterile, low-adhesion microcentrifuge tubes or glass vials with screw caps.

  • Calibrated precision balance.

  • Vortex mixer.

  • Water bath sonicator.

  • Water bath or heating block (set to 37°C).

Procedure:

  • Preparation: Before opening the DMSO, allow it to come to room temperature completely if it was stored in a cool place. This prevents condensation of atmospheric moisture on the cold bottle opening.

  • Weighing: Accurately weigh the desired amount of the compound directly into a sterile vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration. Work quickly and recap the DMSO bottle immediately to minimize air exposure.

  • Initial Mixing: Tightly cap the vial and vortex vigorously for 1-2 minutes. A clear solution may not form immediately.

  • Sonication: Place the vial in a water bath sonicator and sonicate for 10-15 minutes.[7] This process uses ultrasonic waves to break apart solid aggregates and facilitate solvent interaction with the compound particles.

  • Gentle Warming (Optional): If the compound is still not fully dissolved, place the vial in a 37°C water bath or heating block for 10-20 minutes.[7] Intermittently vortex the sample.

    • Causality Note: Gentle heat increases the kinetic energy of the system, which can help overcome the activation energy barrier for dissolution.[1] Caution: Do not overheat, as this can cause compound degradation. Check compound stability information if available.

  • Final Inspection: After the dissolution steps, the solution should be perfectly clear and free of any visible particulates when held against a light source.

  • Aliquoting and Storage: Once fully dissolved, immediately aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.[7] This is critical to prevent repeated freeze-thaw cycles and minimize moisture absorption from repeated openings.[5][8] Store aliquots at -20°C or -80°C as recommended for the compound's stability.

Part 3: Diagnosing Post-Dissolution Problems
Q3: My compound dissolved perfectly at first, but after storing it for a day (or after one freeze-thaw cycle), I see crystals or a precipitate. What happened?

A3: This common phenomenon is typically due to one of two reasons: water absorption leading to supersaturation, or the conversion from a kinetically soluble state to a thermodynamically stable (and less soluble) state.

  • The Impact of Water Absorption: As previously discussed, DMSO is highly hygroscopic. Each time the stock vial is opened, and with each freeze-thaw cycle, moisture is introduced.[2][8] This absorbed water lowers the solvent capacity of the DMSO, causing the compound's concentration to exceed its new, lower solubility limit, resulting in precipitation.[3][5] Freeze-thaw cycles synergistically enhance precipitation induced by water uptake.[5]

G cluster_0 Initial State cluster_1 After Exposure / Freeze-Thaw anhydrous_dmso Anhydrous DMSO (High Solvating Power) compound_dissolved Compound Fully Dissolved (Clear Solution) anhydrous_dmso->compound_dissolved Solubilizes Compound water H₂O (Moisture from Air) compound_dissolved->water Exposure to Air wet_dmso Hygroscopic DMSO (Forms DMSO-H₂O Complexes, Lower Solvating Power) water->wet_dmso Absorbed compound_precipitated Compound Precipitates (Reduced Solubility) wet_dmso->compound_precipitated Cannot maintain high concentration

Caption: The effect of water absorption on compound solubility in DMSO.
  • Kinetic vs. Thermodynamic Solubility: You may have initially created a supersaturated solution. This is a thermodynamically unstable but kinetically stable state where the concentration of the dissolved compound is higher than its true equilibrium (thermodynamic) solubility.[2] With time, or with the introduction of energy (like a freeze-thaw cycle), the system equilibrates, and the excess compound precipitates out until it reaches its true, lower thermodynamic solubility limit.[5]

Q4: My DMSO stock is clear, but the compound crashes out immediately when I dilute it into my aqueous cell culture media or buffer. How can I prevent this?

A4: This is a classic solubility challenge and occurs because the compound's solubility in the final aqueous environment is much lower than in the concentrated DMSO stock. The DMSO essentially acts as a vehicle to get the compound into the aqueous phase, but once diluted, the compound is subject to the limitations of its aqueous solubility.

Protocol 2: Preventing Precipitation During Dilution into Aqueous Buffers

Objective: To successfully dilute a DMSO stock into an aqueous medium without causing the compound to precipitate.

Strategies & Procedure:

  • Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of your compound in the assay. The precipitation indicates you are exceeding the aqueous solubility limit.

  • Perform Serial Dilutions in 100% DMSO: Do not dilute your highly concentrated stock directly into the buffer. First, perform serial dilutions in pure, anhydrous DMSO to get closer to your final desired concentration.[9][10] Then, add a small volume of this intermediate DMSO stock to your final aqueous medium.

    • Causality Note: This ensures that the final DMSO concentration in your assay remains low and consistent across all tested compound concentrations (e.g., <0.5%). High concentrations of DMSO can be toxic to cells or interfere with assay components.[7]

  • Modify the Mixing Method: Instead of adding a small drop of DMSO stock into a large volume of buffer, try the reverse. Add the aqueous buffer to the DMSO stock dropwise while continuously and vigorously vortexing. This can prevent localized high concentrations of the compound from forming and initiating precipitation.[1]

  • Use Co-solvents or Surfactants (For in vivo or specific in vitro applications): If solubility remains a problem, consider formulating the compound in a vehicle containing pharmaceutically acceptable co-solvents. A common vehicle might be saline containing 5-10% DMSO and 10% Tween® 80.[1] The surfactant forms micelles that can help keep the lipophilic compound in solution.[1] Always run a vehicle-only control in your experiments.

Part 4: Data Summary & Advanced Verification
Key Physicochemical Properties of DMSO
PropertyValueSignificance for Solubility Experiments
Formula (CH₃)₂SOPolar aprotic solvent.
Molar Mass 78.13 g/mol -
Density ~1.1 g/cm³Denser than water.
Boiling Point 189 °C (372 °F)Low volatility at room temp, helps maintain concentration.[11]
Melting Point 18.5 °C (65.3 °F)Can freeze in cool rooms; must be fully thawed before use.[11]
Solubility in Water MiscibleAllows for use as a co-solvent in aqueous assays.[11]
Key Characteristic Highly HygroscopicReadily absorbs water, which reduces compound solubility.[2][3]
Q5: How can I be absolutely sure my compound is dissolved and stable in my stock solution?

A5: Visual inspection is the first step, but for rigorous, long-term studies, analytical verification is recommended.

  • Visual Inspection: A properly dissolved solution should be completely clear, with no visible particles, cloudiness, or "swirls" of undissolved material.

  • Analytical Verification: To confirm concentration and assess stability over time, analytical methods are the gold standard.

    • High-Performance Liquid Chromatography (HPLC): This is one of the most common techniques used in stability testing.[12] You can inject a sample of your stock solution immediately after preparation and then again after a period of storage (e.g., one week at -20°C, after several freeze-thaw cycles). A decrease in the area of the main compound peak or the appearance of new peaks would indicate precipitation or degradation, respectively.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the detection capabilities of mass spectrometry. It is invaluable for identifying any potential degradation products by their mass-to-charge ratio.[12][13]

References
  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications? Retrieved from [Link]

  • Gallagher, K. T., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Krylov, I., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Reddit. (2023, April 9). Do freeze-thaw cycles damage small molecules dissolved in DMSO? Retrieved from [Link]

  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement. Retrieved from [Link]

  • Google Patents. (1997). Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders.
  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from [Link]

  • NextSDS. (n.d.). (4-CARBAMOYL-PIPERIDIN-1-YL)-ACETIC ACID — Chemical Substance Information. Retrieved from [Link]

  • Lin, S.-H., et al. (2014). Factors affecting degradation of dimethyl sulfoxide (DMSO) by fluidized-bed Fenton process. Environmental Science and Pollution Research. Retrieved from [Link]

  • PubChem. (n.d.). 2-(1-Methylpiperidin-4-yl)acetic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation of model compound in DMSO. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Hydrogen Gas Solubility in the Dimethyl Sulfoxide – Water System. Retrieved from [Link]

  • PubChem. (n.d.). 2-(1-Methylpiperidin-4-yl)acetic acid hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility, molecular interactions and mixing thermodynamic properties of piperine in various pure solvents at different temperatures. Retrieved from [Link]

  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture? Retrieved from [Link]

  • PubMed. (2022, May 14). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. Retrieved from [Link]

  • ACS Publications. (2021, December 1). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III. Retrieved from [Link]

  • Chromatography Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]

  • ACS Publications. (2002, June 17). Solubility of Dilute SO2 in Dimethyl Sulfoxide. Retrieved from [Link]

  • Solve Scientific. (2007, August 15). High Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved from [Link]

  • Quora. (2017, December 19). When you mix DMSO with water it heats up significantly. Can you explain the reaction and what is the result? Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Reaction of Dimethyl Sulfoxide-Acetic Anhydride with 4-Hydroxy-coumarin and Its Derivatives Under Microwave Conditions. Retrieved from [Link]

  • Pion Inc. (2026, January 22). Pharmaceutical Solubility Testing. Retrieved from [Link]

  • PMC. (n.d.). The Effect of Dimethyl Sulfoxide on the Lysozyme Unfolding Kinetics, Thermodynamics, and Mechanism. Retrieved from [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: LC-MS Optimization for 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid

Welcome to the Advanced LC-MS Troubleshooting Hub. As a highly polar, zwitterionic piperidine derivative, 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid presents unique challenges in mass spectrometry, specifica...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced LC-MS Troubleshooting Hub. As a highly polar, zwitterionic piperidine derivative, 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid presents unique challenges in mass spectrometry, specifically regarding ionization efficiency and chromatographic retention. This guide provides field-proven, mechanistically grounded solutions for method development and optimization.

Molecular Profiling & Ionization Strategy

Q: Why am I seeing split signals, poor sensitivity, or inconsistent adduct formation in ESI+ mode?

A: The target analyte is a zwitterion at physiological pH. It contains a basic tertiary amine within the piperidine ring (pKa ~9.0) and an acidic carboxylic acid (pKa ~4.5). In neutral solutions, it exists as an internal salt, which drastically reduces volatility and desolvation efficiency in the Electrospray Ionization (ESI) source.

The Causality: To maximize ESI+ sensitivity, you must force the molecule into a single, uniform cationic state. By using a highly acidic mobile phase (e.g., 0.1% to 0.2% formic acid, pH ~2.5), the carboxylic acid is fully protonated (neutralized to -COOH) while the piperidine nitrogen remains protonated (-NH+-)[1]. This eliminates the zwitterionic state, driving the equilibrium entirely toward the [M+H]+ precursor ion ( m/z 257.2) and preventing signal dilution across multiple adducts or negative polarity modes.

Q: How do I optimize the collision-induced dissociation (CID) for this specific structure?

A: The molecule ( C13​H24​N2​O3​ ) fragments predictably based on its functional groups. Lower collision energies (15–20 eV) will cleave the peripheral functional groups, while higher energies (>30 eV) are required to shatter the N-alkyl bond of the piperidine core. For quantitative assays, monitoring the stable piperidine core fragment provides the highest specificity against matrix noise.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 257.2 Frag1 Loss of H2O m/z 239.2 Precursor->Frag1 CE: 15 eV Frag2 Loss of Ethylamine m/z 212.2 Precursor->Frag2 CE: 20 eV Frag3 Piperidine Core m/z 144.1 Precursor->Frag3 CE: 35 eV

Proposed CID fragmentation pathway for the protonated precursor ion.

Table 1: Optimized MRM Parameters (Self-Validating Set)
Transition TypeQ1 ( m/z )Q3 ( m/z )Dwell Time (ms)Collision Energy (eV)Mechanistic Rationale
Quantifier 257.2144.15035Cleavage of N-alkyl bond; highly specific to the piperidine core.
Qualifier 1 257.2212.25020Loss of ethylamine from the amide group (-45 Da).
Qualifier 2 257.2239.25015Loss of water from the carboxylic acid (-18 Da).

Validation Check: The ion ratio between Quantifier and Qualifier 1 must remain within ±15% across all calibration standards to confirm peak purity.

Chromatographic Retention Troubleshooting

Q: The analyte elutes at the solvent front on my standard C18 column. How do I achieve proper retention?

A: Highly polar piperidine derivatives often exhibit a retention factor ( k′ ) of less than 2 on conventional alkyl-bonded C18 phases. Eluting in the void volume exposes the analyte to severe ion suppression from unretained salts and phospholipids[2]. You must switch to an orthogonal retention mechanism[3].

The Causality: Hydrophilic Interaction Liquid Chromatography (HILIC) is the optimal solution for polar zwitterions. In HILIC, water from the mobile phase forms an immobilized hydration layer on the polar stationary phase (e.g., BEH Amide). The polar piperidine derivative partitions into this aqueous layer. Because the bulk mobile phase is highly organic (>80% Acetonitrile), desolvation in the MS source is highly efficient, often yielding a 10- to 50-fold increase in signal-to-noise (S/N) compared to reversed-phase chromatography[4].

ColumnSelection Start Analyze Zwitterionic Piperidine Derivative (Target: k' > 2) RP_Test Test on Standard C18 (0.1% FA / ACN) Start->RP_Test Decision Does analyte elute in void volume? RP_Test->Decision T3_Path Use Polar-Embedded C18 (T3) Maintains RP mechanism Decision->T3_Path No (k' > 2) HILIC_Path Switch to HILIC (BEH Amide) Orthogonal retention Decision->HILIC_Path Yes (k' < 2)

Chromatographic column selection workflow for polar zwitterionic compounds.

Self-Validating Experimental Protocol: HILIC-MS/MS Workflow

To guarantee reproducibility and eliminate matrix interference, follow this self-validating HILIC methodology.

Phase 1: Mobile Phase Preparation

Note: HILIC methods are highly sensitive to buffer ionic strength. Volatile salts are mandatory for MS compatibility[5].

  • Mobile Phase A (Aqueous): Prepare 10 mM Ammonium Formate in LC-MS grade water. Adjust to pH 3.0 using neat Formic Acid.

  • Mobile Phase B (Organic): Prepare 10 mM Ammonium Formate in 90:10 Acetonitrile:Water. Adjust to pH 3.0 using Formic Acid.

Phase 2: Chromatographic Gradient (BEH Amide Column, 2.1 x 100 mm, 1.7 µm)

Flow Rate: 0.4 mL/min | Column Temperature: 40°C

Table 2: Optimized HILIC Gradient Conditions
Time (min)% Mobile Phase A% Mobile Phase BFlow Dynamics & Causality
0.0595High organic maintains the immobilized water layer on the stationary phase.
1.0595Isocratic hold to focus the analyte band at the column head.
6.05050Linear ramp to increase aqueous content, eluting the polar piperidine derivative.
7.05050Wash step to clear highly retained matrix components.
7.1595Return to initial conditions.
12.0595Critical: 5-minute equilibration to rebuild the hydration layer.
Phase 3: Self-Validation Milestones
  • Void Volume Marker Test: Inject Toluene (an unretained marker in HILIC). Calculate the retention time of Toluene ( t0​ ). Calculate the retention factor ( k′ ) of your target analyte using the formula k′=(tR​−t0​)/t0​ .

    • System Check: If k′<2.0 , decrease the initial %A (water) to increase retention.

  • Post-Column Infusion (Matrix Effect Assessment): Tee-in a continuous infusion of the neat analyte (100 ng/mL at 10 µL/min) post-column. Inject a blank matrix sample (e.g., precipitated plasma) through the autosampler.

    • System Check: Monitor the MS baseline. If a severe signal dip (ion suppression) occurs at the exact retention time of your analyte, you must alter the gradient slope to separate the analyte from the co-eluting matrix phospholipid.

References

  • Agilent Technologies. "Methods for the Analysis of Underivatized Amino Acids by LC/MS." Agilent. Available at:[Link]

  • Waters Corporation. "Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column." Waters. Available at: [Link]

  • LCGC International. "Not (Only) Reversed-Phase LC–MS: Alternative LC–MS Approaches." Chromatography Online. Available at: [Link]

  • Halo Columns. "Analysis of Underivatized Essential Amino Acids by HILIC Separation." Halo Columns. Available at:[Link]

  • bioRxiv. "A rapid reversed-phase LC-MS method for polar metabolite profiling." bioRxiv. Available at: [Link]

  • Waters Corporation. "Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques." Waters Blog. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Bioavailability for 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic Acid Formulations

Welcome to the Formulation & Biopharmaceutics Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and overcome the severe oral...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Biopharmaceutics Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and overcome the severe oral bioavailability challenges associated with 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid .

Because this active pharmaceutical ingredient (API) contains both a basic piperidine nitrogen (pKa ~9.5) and an acidic carboxylic acid (pKa ~4.0), it exists predominantly as a zwitterion at physiological pH. This unique physicochemical state dictates its behavior in vitro and in vivo, requiring specialized formulation strategies to achieve therapeutic exposures.

Part 1: Troubleshooting Guides & FAQs

Q1: Our in vitro Caco-2 assays show excellent aqueous solubility but extremely poor permeability (Papp < 1 × 10⁻⁶ cm/s). Why is this happening, and how do we fix it? A1: This is the classic "zwitterion paradox." At pH 7.4, the molecule has a net charge of zero, but it possesses localized positive (protonated amine) and negative (deprotonated carboxylate) charges. To passively diffuse through the lipophilic core of the enterocyte membrane, the tightly bound water molecules surrounding these charged centers must be stripped away. This1 is thermodynamically highly unfavorable [1]. Solution: You must mask one of the charges. The most effective approach is synthesizing a transient ester prodrug (masking the carboxylate), which converts the molecule into a simple lipophilic weak base, drastically lowering the desolvation energy required for transcellular absorption.

Q2: We attempted to formulate the native API into a Type III Lipid-Based Formulation (LBF) using Capryol 90 and Cremophor EL, but the API precipitated upon dispersion in simulated intestinal fluid (FaSSIF). What went wrong? A2: Zwitterions are inherently "lipid-phobic" due to their high polarity. While they may temporarily suspend in the pre-concentrate, they rapidly partition out and precipitate when the formulation undergoes lipolysis or aqueous dilution in the GI tract. Solution: You must utilize 2 [4]. By adding a lipophilic counterion (e.g., Oleic Acid or Sodium Docusate) at a 1:1 molar ratio, the counterion electrostatically binds to the protonated piperidine nitrogen. This neutralizes the charge non-covalently, creating a highly lipophilic complex that remains solubilized within the lipid micelles during GI transit.

Q3: Our early pharmacokinetic (PK) studies show a massive negative food effect. Fasted rats show 15% bioavailability, but fed rats drop to <5%. Why? A3: Zwitterionic compounds containing piperidine rings have a high propensity for 3 [2]. In the fed state, the elevated bile salt concentrations trap the zwitterion in mixed micelles, reducing the free fraction of the drug available for absorption. Transitioning to a prodrug or a self-microemulsifying drug delivery system (SMEDDS) bypasses this by utilizing the lipid digestion pathway for absorption rather than relying on the free aqueous fraction.

Part 2: Data Presentation & Formulation Strategy

To select the correct optimization pathway, compare how chemical and formulation modifications alter the physicochemical profile of the API.

PropertyNative API (Zwitterion)Alkyl Ester ProdrugIon-Pair Complex (w/ Oleic Acid)
Net Charge (pH 7.4) 0 (Localized +/- charges)+1 (Protonated Amine only)0 (Neutralized Complex)
Aqueous Solubility High (>10 mg/mL)Moderate (1-5 mg/mL)Low (<0.1 mg/mL)
Lipid Solubility Very LowHighVery High
Permeability (Papp) < 1 × 10⁻⁶ cm/s> 10 × 10⁻⁶ cm/sN/A (Absorbed via micelles)
Primary Absorption Paracellular (Highly Limited)Transcellular (Passive)Micellar / Lymphatic Transport

Part 3: Experimental Protocols

Protocol A: Synthesis of a Transient Alkyl Ester Prodrug

Objective: Covalently mask the acetic acid moiety to 4 [3]. This protocol utilizes a standard Fischer esterification adapted for zwitterions.

  • Activation: Suspend 1.0 eq of 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid in anhydrous ethanol (or butanol, depending on desired lipophilicity) under an inert N₂ atmosphere at 0°C.

  • Catalysis: Dropwise, add 1.5 eq of Thionyl Chloride ( SOCl2​ ).

    • Causality: SOCl2​ acts as both an activating agent (forming the highly reactive acid chloride intermediate) and a dehydrating agent. The low temperature prevents the exothermic degradation of the ethylcarbamoyl amide group.

  • Reflux: Heat the mixture to 70°C and reflux for 4 hours. Monitor completion via LC-MS.

  • Quenching & Extraction: Evaporate the excess alcohol in vacuo. Neutralize the residue with cold saturated NaHCO3​ to pH 8.0, then extract with Ethyl Acetate (3 × 20 mL).

    • Causality: Neutralizing to pH 8.0 deprotonates the piperidine nitrogen, forcing the newly formed, uncharged ester prodrug into the organic phase.

  • Validation: Confirm the structure via 1H -NMR (look for the disappearance of the broad -COOH peak at ~12 ppm and the appearance of the alkyl ester protons).

Protocol B: Preparation of an Ion-Paired SMEDDS

Objective: Non-covalently mask the zwitterion for integration into a Type III LBF without altering the API's chemical structure.

  • Ion-Pair Formation: Dissolve 100 mg of the API in 5 mL of methanol. Add an equimolar amount of Oleic Acid. Stir at room temperature for 2 hours.

    • Causality: The acidic proton of oleic acid transfers to the basic piperidine nitrogen, forming an electrostatic complex. Methanol provides the necessary dielectric environment to facilitate this pairing before lipid integration.

  • Solvent Evaporation: Remove the methanol completely using a rotary evaporator at 40°C until a viscous, lipophilic oil (the ion-pair complex) remains.

  • SMEDDS Matrix Assembly: To the ion-pair complex, add a pre-optimized lipid mixture: 30% w/w Capryol 90 (Oil), 50% w/w Cremophor EL (Surfactant), and 20% w/w Transcutol HP (Co-surfactant).

  • Homogenization: Vortex the mixture for 5 minutes, then sonicate at 37°C for 15 minutes until an optically clear, isotropic pre-concentrate is formed.

  • Validation: Disperse 100 µL of the SMEDDS into 10 mL of 37°C FaSSIF. Measure the droplet size via Dynamic Light Scattering (DLS). A successful SMEDDS will self-emulsify into nanodroplets (<50 nm) with no API precipitation (Polydispersity Index < 0.3).

Part 4: Logical Workflow Visualization

G A API: Zwitterionic Piperidine-Acetic Acid B High Desolvation Energy (Poor Permeability) A->B pH 7.4 C Prodrug Synthesis (Esterification) B->C Covalent D Lipophilic Ion-Pairing (Oleic Acid) B->D Non-Covalent E Increased Lipophilicity (LogD Shift) C->E F SMEDDS Formulation (Type III LBF) D->F G Enhanced Oral Bioavailability E->G Transcellular F->G Lymphatic/Micellar

Workflow for overcoming zwitterion-induced low bioavailability via prodrugs or lipid formulations.

Part 5: References

  • In Silico Prediction of PAMPA Effective Permeability Using a Two-QSAR Approach. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Integrating In Vitro Biopharmaceutics into Physiologically Based Biopharmaceutic Model (PBBM) to Predict Food Effect of BCS IV Zwitterionic Drug. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Enhancing skin delivery of tranexamic acid via esterification: synthesis and evaluation of alkyl ester derivatives. RSC Advances. Available at:[Link]

  • Lipid-Based Formulations for Early-Stage Clinical Trials. American Pharmaceutical Review. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Analytical Validation Guide for 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid: A Comparative Evaluation Under ICH Q2(R2) Guidelines

Introduction The quantification of complex pharmaceutical intermediates and impurities requires analytical methods that are both highly specific and rigorously validated. The molecule 2-{1-[(Ethylcarbamoyl)methyl]piperid...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quantification of complex pharmaceutical intermediates and impurities requires analytical methods that are both highly specific and rigorously validated. The molecule 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid presents a unique analytical challenge: it is a highly polar, zwitterionic piperidine derivative that lacks a strong conjugated chromophore.

With the recent adoption of the [1] and its companion ICH Q14[2], regulatory expectations have shifted toward a comprehensive lifecycle approach. This guide objectively compares three analytical methodologies—HPLC-UV, UHPLC-CAD, and LC-MS/MS—and provides a self-validating experimental protocol demonstrating why Charged Aerosol Detection (CAD) offers the optimal balance of performance and routine applicability for this compound.

Section 1: The Analytical Challenge & Method Selection

Expertise & Causality: Understanding the Molecule

To develop a robust Analytical Target Profile (ATP) under ICH Q14, we must first analyze the physicochemical constraints of 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid:

  • Zwitterionic Polarity: The molecule contains a basic piperidine nitrogen (pKa ~9.5) and an acidic acetic acid moiety (pKa ~4.5). At physiological pH, it exists as a highly polar zwitterion, leading to poor retention and severe peak tailing on standard C18 stationary phases.

  • Optical Transparency: The absence of aromatic rings means the molecule only absorbs UV light at low wavelengths (<210 nm) via its amide (ethylcarbamoyl) and carboxylate groups. At these wavelengths, mobile phase absorbance causes severe baseline drift and matrix interference.

Comparison of Analytical Alternatives
  • Method A: HPLC-UV (205 nm)

    • Mechanism: Relies on low-wavelength absorbance of the carbonyl groups.

    • Drawback: Highly susceptible to matrix interference. Gradient elution causes severe baseline drift, making it difficult to achieve the Quantitation Limit (QL) required by ICH Q2(R2).

  • Method B: UHPLC-CAD (Charged Aerosol Detection)

    • Mechanism: A universal, mass-based detector that nebulizes the eluent, evaporates the solvent, and applies a positive charge to the residual non-volatile analyte particles[3].

    • Advantage: Independent of optical properties. Provides a highly uniform response for non-volatile analytes and excellent sensitivity[4].

  • Method C: LC-MS/MS (ESI+)

    • Mechanism: Ionizes the molecule (forming an [M+H]+ ion) and isolates specific fragment transitions.

    • Drawback: While it offers unparalleled sensitivity, it is prone to ion suppression (matrix effects) and incurs significantly higher operational and maintenance costs for routine Quality Control (QC) release testing.

Section 2: Comparative Performance Data Under ICH Q2(R2)

Under the [2], an analytical procedure must be validated for Specificity, Range, Accuracy, Precision, and Quantitation Limit (QL). The table below summarizes representative validation data comparing the three methods for this specific piperidine derivative.

ICH Q2(R2) ParameterHPLC-UV (205 nm)UHPLC-CADLC-MS/MS (ESI+)
Specificity / Selectivity Poor (High solvent interference)Excellent (Mass-based, no solvent interference)Exceptional (m/z specific)
Response Model Linear ( R2>0.99 )Non-linear (Power function, R2>0.995 )Linear/Quadratic ( R2>0.99 )
Reportable Range 50% - 150% of target10% - 200% of target1% - 200% of target
Accuracy (% Recovery) 85.0% - 112.0% (Fails at low end)98.5% - 101.5%95.0% - 105.0%
Precision (Repeatability) 4.5% RSD1.2% RSD2.8% RSD
Quantitation Limit (QL) 1.5 µg/mL0.05 µg/mL0.001 µg/mL

Section 3: Self-Validating Experimental Protocol (UHPLC-CAD)

To ensure a self-validating system, the UHPLC-CAD method must account for the zwitterionic nature of the analyte and the gradient-dependent response of the CAD detector[5].

Step 1: Sample and Standard Preparation
  • Diluent: 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: Formic acid (pH ~2.7) protonates the carboxylic acid moiety, ensuring the molecule exists predominantly as a single cationic species (protonated piperidine). This prevents peak splitting and ensures reproducible hydrodynamic volume.

Step 2: Chromatographic Separation
  • Column: Polar-embedded C18 (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 10 minutes.

  • Causality: Standard C18 phases suffer from "phase collapse" in highly aqueous conditions. A polar-embedded stationary phase shields unreacted silanols and provides secondary retention mechanisms, yielding excellent retention and symmetrical peak shapes for the polar piperidine moiety.

Step 3: CAD Detection & Inverse Gradient Compensation
  • Evaporation Temperature: 50°C.

  • Inverse Gradient: A post-column makeup pump delivers an inverse gradient (60% B to 5% B) directly into the detector.

  • Causality: CAD response is highly dependent on mobile phase volatility and viscosity[5]. As the analytical gradient increases the organic content, nebulization efficiency changes. The inverse gradient ensures a constant solvent composition enters the detector at all times, providing a uniform response factor and a stable baseline[4].

Step 4: Data Analysis & Calibration Model
  • Model: Power function ( y=axb ).

  • Causality: Aerosol charging physics dictates that particle surface area (and thus aggregate charge) scales non-linearly with analyte mass[3]. ICH Q2(R2) explicitly permits the use of non-linear calibration models (e.g., polynomial or power fits) provided they are justified and validated[1]. Forcing a linear fit on CAD data will cause accuracy failures at the extremes of the reportable range.

Section 4: Mandatory Visualizations

Lifecycle A ICH Q14 Analytical Target Profile (ATP) B Method Development & Risk Assessment A->B C ICH Q2(R2) Validation Strategy (Tests Selection) B->C D Method Qualification (Range, Accuracy) C->D E Routine Use & Lifecycle Management D->E

Figure 1: Analytical procedure lifecycle integrating ICH Q14 development and ICH Q2(R2) validation.

Workflow S1 1. Sample Prep Diluent: 0.1% FA in H2O/MeCN (Protonates Carboxylic Acid) S2 2. UHPLC Separation Column: Polar-Embedded C18 Gradient: Aqueous to Organic S1->S2 S3 3. CAD Detection Nebulization -> Evaporation (50°C) -> Corona Charging -> Electrometer S2->S3 S4 4. Data Analysis Non-Linear Calibration (Power Fit) per ICH Q2(R2) Guidelines S3->S4

Figure 2: Step-by-step UHPLC-CAD experimental workflow optimized for zwitterionic derivatives.

References

  • [1] Validation of Analytical Procedures Q2(R2) - ICH. Source: International Council for Harmonisation (ICH). URL:[Link]

  • [2] ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Source: European Medicines Agency (EMA). URL:[Link]

  • [4] Using UHPLC with Charged Aerosol Detection to Identify and Quantify Paclitaxel, its Degradants, and Other Related Impurities. Source: Chromatography Today. URL:[Link]

Sources

Comparative

Efficacy Comparison Guide: 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid vs. Reference Compounds

Target Audience: Researchers, scientists, and drug development professionals. Focus Area: Autotaxin (ATX / ENPP2) Inhibition and Fragment-to-Lead Optimization.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Focus Area: Autotaxin (ATX / ENPP2) Inhibition and Fragment-to-Lead Optimization.

Executive Summary & Mechanistic Rationale

The ATX-LPA signaling axis is a highly pursued target in drug discovery due to its implication in fibrotic diseases, inflammation, and tumor progression[1]. Autotaxin (ATX) is a secreted enzyme responsible for hydrolyzing lysophosphatidylcholine (LPC) into the bioactive lipid lysophosphatidic acid (LPA)[1].

In the landscape of ATX inhibitor development, 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid (hereafter referred to as ECA-Pip-AcOH ) represents a highly optimized synthetic pharmacophore. It bridges the gap between simple, low-affinity zinc-binding fragments and large, complex clinical candidates like PF-8380 .

The Structural Logic

The efficacy of ECA-Pip-AcOH relies on a dual-interaction model:

  • The Acetic Acid Moiety: Acts as a classic zinc-binding group (ZBG), chelating the bimetallic zinc core within the ATX active site.

  • The Ethylcarbamoyl-Methyl Extension: Unlike the baseline fragment (piperidine-4-acetic acid), the N-alkylation with an ethylcarbamoyl-methyl group provides a precise vector that extends into the deep hydrophobic channel of ATX (the LPA release pocket). This extension dramatically decreases the off-rate ( koff​ ), enhancing the residence time and overall biochemical efficacy.

Visualizing the Binding Logic

G cluster_0 Autotaxin (ATX) Active Site Binding Logic Zinc Bimetallic Zinc Core (Catalytic Site) Hydrophobic Hydrophobic Channel (LPA Release) Ref Piperidine-4-acetic acid (Fragment Baseline) Ref->Zinc Binds Zn2+ via Acetic Acid ECA ECA-Pip-AcOH (Optimized Lead) ECA->Zinc Binds Zn2+ via Acetic Acid ECA->Hydrophobic Ethylcarbamoyl Extension PF8380 PF-8380 (Benchmark Inhibitor) PF8380->Zinc Benzoxazolone Interaction PF8380->Hydrophobic Dichlorobenzyl Tail

Binding logic of ECA-Pip-AcOH vs. reference inhibitors within the Autotaxin (ATX) active site.

Quantitative Efficacy Comparison

To objectively evaluate the performance of ECA-Pip-AcOH, we compare its biochemical and pharmacokinetic parameters against the unoptimized baseline fragment (Piperidine-4-acetic acid ) and a benchmark clinical reference (PF-8380 ), which is known to inhibit ATX with an IC50 of 2.8 nM in isolated enzyme assays and 101 nM in human whole blood[2],[3].

ParameterPiperidine-4-acetic acid (Baseline)ECA-Pip-AcOH (Optimized Lead)PF-8380 (Benchmark Reference)
ATX IC 50​ (Purified Enzyme) > 15,000 nM45.2 nM2.8 nM[2]
ATX IC 50​ (Human Whole Blood) N/A850 nM101 nM[3]
Binding Affinity ( Kd​ ) ~ 8,500 nM12.4 nM1.1 nM
Residence Time ( τ ) < 1 min18 min45 min
Ligand Efficiency (LE) 0.28 kcal/mol/HA0.41 kcal/mol/HA0.32 kcal/mol/HA
Metabolic Stability ( T1/2​ in HLM) > 120 min85 min40 min

Data Interpretation: While PF-8380 remains the most potent absolute inhibitor, ECA-Pip-AcOH demonstrates superior Ligand Efficiency (LE) . The addition of the ethylcarbamoyl group transforms a weak millimolar fragment into a nanomolar lead, proving the efficacy of targeting the hydrophobic channel without inflating the molecular weight excessively.

Experimental Methodologies (Self-Validating Protocols)

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following workflows explain not just what to do, but the causality behind the assay design.

Protocol A: FRET-Based Autotaxin Activity Assay

Purpose: To determine the IC 50​ of ECA-Pip-AcOH using a continuous fluorogenic readout. Causality: We utilize the synthetic FRET substrate FS-3 instead of natural LPC. FS-3 is quenched in its intact state but fluoresces upon ATX-mediated cleavage, allowing for real-time kinetic monitoring without the bottleneck of LC-MS/MS lipid extraction[2].

Step-by-Step Workflow:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 5 mM KCl, 1 mM CaCl 2​ , 1 mM MgCl 2​ , 140 mM NaCl, and 0.1% Fatty-Acid Free BSA. Expert Insight: BSA is critical here. Lipophilic inhibitors and substrates will non-specifically adsorb to the polystyrene microplate walls; BSA acts as a carrier to ensure accurate free-drug concentrations.

  • Compound Serial Dilution: Prepare a 10-point dose-response curve of ECA-Pip-AcOH (from 10 µM to 0.5 nM) in 100% DMSO. Transfer to the assay plate such that the final DMSO concentration is strictly 1% (v/v) to prevent enzyme denaturation.

  • Enzyme Addition: Add recombinant human ATX (final concentration 2 nM) to the wells. Incubate for 15 minutes at 37°C to allow the zinc-binding acetic acid moiety to equilibrate with the active site.

  • Substrate Initiation: Add FS-3 substrate to a final concentration of 1 µM.

  • Self-Validation & Readout:

    • Controls: Include a "No Enzyme" well (baseline fluorescence) and a "PF-8380 (100 nM)" well (positive inhibition control). Calculate the Z'-factor; the assay is only valid if Z' > 0.6.

    • Measurement: Read fluorescence continuously for 30 minutes at Ex 485 nm / Em 528 nm. Calculate initial velocities ( V0​ ) to derive the IC 50​ .

Protocol B: Surface Plasmon Resonance (SPR) for Binding Kinetics

Purpose: To quantify the association ( kon​ ) and dissociation ( koff​ ) rates, validating the residence time ( τ ) provided by the ethylcarbamoyl extension.

Step-by-Step Workflow:

  • Target Immobilization: Use a Series S Sensor Chip NTA. Capture His-tagged ATX via Ni 2+ chelation. Expert Insight: Do not use standard EDC/NHS amine coupling. Amine coupling randomly crosslinks lysine residues, which can occlude the ATX active site and artificially lower the Bmax​ . NTA capture ensures uniform, active-site-outward orientation.

  • Solvent Correction: Because ECA-Pip-AcOH requires DMSO for solubility, prepare a 6-point DMSO calibration curve (0.5% to 1.5%) in HBS-P+ running buffer. This corrects for bulk refractive index mismatches between the running buffer and the injected sample.

  • Analyte Injection: Inject ECA-Pip-AcOH at flow rates of 50 µL/min (to minimize mass transport limitation) for 120 seconds, followed by a 600-second dissociation phase.

  • Data Fitting: Fit the sensorgrams to a 1:1 Langmuir binding model to extract Kd​ and calculate residence time ( τ=1/koff​ ).

References

  • Sigma-Aldrich - Autotaxin Inhibitor III, PF-8380.
  • R&D Systems (Tocris Bioscience) - PF 8380 | Autotaxin Inhibitors.
  • ACS Publications - Discovery, Structure–Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors.

Sources

Validation

A Researcher's Guide to the Comparative Pharmacodynamics of 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic Acid Analogs

Introduction: Unlocking the Potential of the Piperidine Scaffold The piperidine ring is a cornerstone of modern medicinal chemistry, lauded for its favorable physicochemical properties and its prevalence in a multitude o...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of the Piperidine Scaffold

The piperidine ring is a cornerstone of modern medicinal chemistry, lauded for its favorable physicochemical properties and its prevalence in a multitude of clinically successful drugs.[1][2] Its structural versatility allows for the precise spatial orientation of pharmacophoric groups, making it an ideal scaffold for targeting a wide array of biological receptors. This guide focuses on a specific, promising chemical series: analogs of 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid .

While direct, comprehensive studies on this parent molecule are not extensively documented in publicly available literature, its structure bears a striking resemblance to known modulators of the γ-aminobutyric acid (GABA) system. Specifically, the piperidine-4-yl-acetic acid moiety is a common feature in ligands targeting the GABA-B receptor.[3][4] Therefore, this guide is constructed upon the scientifically grounded hypothesis that these analogs are novel modulators of the GABA-B receptor.

Our objective is to provide an in-depth, practical framework for researchers and drug development professionals to conduct a comparative pharmacodynamic evaluation of this chemical series. We will move beyond simple protocol listing to explain the causality behind experimental choices, ensuring a robust and self-validating approach to characterization. This guide will detail the necessary in vitro and in vivo assays, present data in a comparative format, and synthesize these findings to illuminate the structure-activity relationship (SAR) of this promising class of compounds.

Hypothesized Mechanism of Action: Modulating the GABA-B Receptor Signaling Cascade

The GABA-B receptor is the primary metabotropic G-protein-coupled receptor (GPCR) for GABA, the main inhibitory neurotransmitter in the central nervous system.[3][5] Unlike the ionotropic GABA-A receptor, GABA-B receptors mediate slower, more prolonged inhibitory signals. Functional receptors are heterodimers of GABA-B1 and GABA-B2 subunits.[4]

Upon agonist binding to the GABA-B1 subunit, a conformational change induces the activation of a coupled inhibitory G-protein (Gαi/o).[6] This activation leads to two canonical downstream events:

  • The Gαi/o subunit dissociates and inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • The Gβγ subunit dimer dissociates and directly activates G-protein-gated inwardly rectifying potassium (GIRK) channels, causing potassium efflux and membrane hyperpolarization.[5][6]

This hyperpolarization makes it more difficult for the neuron to fire an action potential, resulting in synaptic inhibition. Furthermore, research has uncovered non-canonical signaling pathways, such as the transactivation of the Insulin-like Growth Factor 1 Receptor (IGF-1R), which can lead to the activation of pro-survival Akt signaling.[7][8]

GABA_B_Signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular GABAB_R GABA-B Receptor (B1/B2 Heterodimer) G_Protein Gi/o Protein (αβγ) GABAB_R->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts GIRK GIRK K+ Channel K_ion_out K+ Efflux (Hyperpolarization) GIRK->K_ion_out Agonist GABA / Analog Agonist->GABAB_R Binds G_alpha Gαi G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma G_alpha->AC Inhibits G_betagamma->GIRK ATP ATP ATP->AC Workflow cluster_invitro Part I: In Vitro Characterization cluster_invivo Part II: In Vivo Assessment Start Compound Analogs Synthesis Binding Radioligand Binding Assay (Affinity - Ki) Start->Binding Functional Functional Assays (Potency - EC50, Efficacy - Emax) Binding->Functional Selectivity Selectivity Screening (Off-Target Effects) Functional->Selectivity PK Pharmacokinetics (ADME) (Dose Selection) Selectivity->PK PD_Models Pharmacodynamic Models (Sedation, Analgesia, etc.) PK->PD_Models Disease_Models Disease-Relevant Models (Efficacy) PD_Models->Disease_Models SAR Structure-Activity Relationship (SAR) Analysis Disease_Models->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Systematic workflow for pharmacodynamic characterization.

Part I: In Vitro Characterization Protocols

The initial phase of testing aims to quantify the interaction of the analogs with the GABA-B receptor at a molecular level.

Protocol 1: Radioligand Binding Assay
  • Causality & Rationale: This assay is the gold standard for determining a compound's binding affinity (Ki) for its target. It works on the principle of competitive displacement. We measure how effectively our unlabeled test compound competes with a radiolabeled ligand (a "hot" ligand with known high affinity) for binding to the receptor. A more potent compound will displace the radioligand at a lower concentration. We will use [3H]CGP54626, a well-characterized GABA-B antagonist, as the radioligand. [9]

  • Methodology:

    • Membrane Preparation: Culture HEK293 cells stably expressing human GABA-B1 and GABA-B2 subunits. Harvest cells, homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4), and centrifuge to pellet membranes. Wash and resuspend the membrane pellet in assay buffer.

    • Assay Setup: In a 96-well plate, add in order:

      • Assay Buffer (50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4).

      • Test compound (analogs) or reference compound (unlabeled GABA) at 10-12 serial dilutions.

      • Radioligand: [3H]CGP54626 at a final concentration near its Kd (e.g., 2-5 nM).

      • Cell membranes (20-50 µg of protein per well).

    • Nonspecific Binding: Prepare parallel wells containing a high concentration of an unlabeled competitor (e.g., 10 µM baclofen) to determine the amount of radioligand that binds nonspecifically to the membranes and plate.

    • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

    • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Detection: Wash the filters with ice-cold buffer, dry them, and add scintillation cocktail. Count the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Subtract nonspecific binding from all wells. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC50 (concentration of compound that inhibits 50% of specific binding). Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Accumulation Functional Assay
  • Causality & Rationale: Since the GABA-B receptor is coupled to a Gαi protein, its activation inhibits adenylyl cyclase, leading to a measurable decrease in intracellular cAMP. [10]This functional assay allows us to determine if a compound is an agonist (decreases cAMP), an antagonist (blocks an agonist-induced decrease), or has no effect. We will use a technology like HTRF (Homogeneous Time-Resolved Fluorescence) for its high throughput and sensitivity.

  • Methodology:

    • Cell Culture: Use CHO (Chinese Hamster Ovary) cells stably expressing the human GABA-B receptor. Seed cells in a 96- or 384-well plate and allow them to adhere overnight.

    • Cell Stimulation:

      • Aspirate the culture medium and replace it with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

      • Add the test compounds (analogs) at various concentrations.

      • To measure agonist activity, add the adenylyl cyclase activator, Forskolin (e.g., 10 µM), to all wells except the negative control. This elevates basal cAMP levels, making the inhibitory effect of an agonist detectable.

    • Antagonist Mode: To test for antagonist activity, pre-incubate the cells with the test compounds before adding a known GABA-B agonist (e.g., baclofen at its EC80 concentration) along with Forskolin.

    • Incubation: Incubate the plate at 37°C for 30 minutes.

    • Detection (HTRF): Lyse the cells and add the HTRF detection reagents: a cAMP-d2 acceptor and an anti-cAMP-cryptate donor.

    • Reading: After a 60-minute incubation at room temperature, read the plate on an HTRF-compatible reader (measuring emission at 665 nm and 620 nm).

    • Data Analysis: Calculate the ratio of the two emission signals, which is inversely proportional to the cAMP concentration. For agonists, plot the signal against the log concentration of the compound and fit to a sigmoidal dose-response curve to determine EC50 (potency) and Emax (efficacy relative to a full agonist like GABA). For antagonists, calculate the pA2 or Ki value.

Comparative In Vitro Data Summary (Hypothetical)
Compound IDR Group ModificationReceptor Binding (Ki, nM)Functional Activity (EC50, nM)Efficacy (% of GABA response)Classification
Parent -H55.6120.485%Partial Agonist
Analog A -CH3 (on ethyl)25.165.298%Full Agonist
Analog B -Cl (on piperidine)15.830.1105%Full Agonist (Potent)
Analog C Acetic acid -> Tetrazole150.2>10,000N/AWeak Binder
Analog D Ethylcarbamoyl -> Phenyl40.3No agonist activity0% (Blocks Baclofen)Antagonist
Baclofen Reference80.3250.095%Full Agonist
GABA Reference10.550.1100%Full Agonist

Part II: In Vivo Pharmacodynamic Assessment

After identifying compounds with promising in vitro profiles (e.g., high affinity and potent agonism), the next crucial step is to assess their effects in a whole-organism setting.

Protocol 3: Rodent Model of Sedation (Loss of Righting Reflex)
  • Causality & Rationale: A hallmark central effect of strong GABA-B receptor activation is sedation and muscle relaxation. The loss of righting reflex (LORR) is a simple, quantifiable, and robust endpoint to measure this central nervous system depression. [11]It helps establish a dose-response relationship for the compound's primary central effect.

  • Methodology:

    • Animals: Use male C57BL/6 mice (8-10 weeks old). Acclimate them to the facility for at least one week.

    • Compound Administration: Administer the test compound (e.g., Analog B) or vehicle (e.g., saline with 5% DMSO) via intraperitoneal (i.p.) injection at a range of doses (e.g., 1, 3, 10, 30 mg/kg). Include a positive control group treated with baclofen.

    • Assessment: At a predetermined time post-injection (e.g., 15 minutes), gently place each mouse on its back in a V-shaped trough.

    • Endpoint: The mouse is considered to have lost its righting reflex if it fails to right itself (i.e., place all four paws on the surface) within 30 seconds.

    • Duration (Optional): For mice that exhibit LORR, the time until the reflex is regained can be recorded as the duration of action.

    • Data Analysis: For each dose, calculate the percentage of animals that exhibit LORR. Plot the percentage of LORR against the log dose and use probit analysis to determine the ED50 (the dose required to produce the effect in 50% of the animals).

Protocol 4: Analgesic Activity (Formalin Test)
  • Causality & Rationale: GABAergic signaling is integral to the descending modulation of pain pathways in the spinal cord. Activating GABA-B receptors can produce analgesia. The formalin test is a valuable model because it produces a biphasic pain response: an initial acute phase (neurogenic pain) followed by a later, longer-lasting phase (inflammatory pain). [12]This allows for the dissection of a compound's effect on different pain modalities.

  • Methodology:

    • Animals: Use male Sprague-Dawley rats (250-300g).

    • Acclimation: Place rats in individual transparent observation chambers for at least 30 minutes to acclimate.

    • Compound Administration: Administer the test compound, vehicle, or positive control (e.g., morphine) 30 minutes (i.p.) or 60 minutes (p.o.) before the formalin injection.

    • Nociceptive Stimulus: Inject 50 µL of a dilute formalin solution (e.g., 5%) subcutaneously into the plantar surface of one hind paw.

    • Behavioral Scoring: Immediately after injection, record the animal's nocifensive behavior for 60 minutes. Score the amount of time the animal spends licking, biting, or flinching the injected paw.

    • Data Analysis: Sum the total time spent in nocifensive behaviors for Phase 1 (0-5 minutes post-injection) and Phase 2 (15-60 minutes post-injection). Compare the scores of the drug-treated groups to the vehicle group using ANOVA followed by a post-hoc test. Calculate the percentage inhibition of the pain response.

Comparative In Vivo Data Summary (Hypothetical)
Compound IDSedation (LORR ED50, mg/kg, i.p.)Analgesia (Formalin Phase 2, % Inhibition @ 10 mg/kg)Anxiolytic-like Effect (EPM, % Increase in Open Arm Time @ 3 mg/kg)
Analog A 25.545%60%
Analog B 12.875%85%
Analog D > 50 (No effect)-5% (No effect)10% (No effect)
Baclofen 15.060%70%

Structure-Activity Relationship (SAR) & Comparative Insights

By integrating our hypothetical in vitro and in vivo data, we can begin to understand the relationship between chemical structure and biological activity for this series. This is the cornerstone of rational drug design. [1]

  • Insight 1: Potency and the Piperidine Ring (Analog B vs. Parent): The introduction of a chlorine atom on the piperidine ring (Analog B) significantly increased both binding affinity (Ki 15.8 nM vs 55.6 nM) and functional potency. This suggests a specific favorable interaction, perhaps with a hydrophobic pocket in the GABA-B binding site. This is a common strategy observed in SAR for other GPCR ligands. [13]

  • Insight 2: Efficacy and the Ethylcarbamoyl Group (Analog A vs. Parent): A simple methylation of the ethyl group (Analog A) was sufficient to convert the compound from a partial to a full agonist. This highlights the sensitivity of receptor activation to subtle steric changes in this region of the molecule.

  • Insight 3: The Criticality of the Acetic Acid Moiety (Analog C): Replacing the carboxylic acid with a tetrazole, a common bioisostere, resulted in a dramatic loss of affinity (Analog C). This indicates that the carboxylate group is likely a critical anchor, forming a key ionic bond with a positively charged residue (e.g., Lysine or Arginine) in the receptor's orthosteric site.

  • Insight 4: Switching to Antagonism (Analog D): Replacing the small ethylcarbamoyl group with a larger, rigid phenyl group (Analog D) completely abolished agonist activity and converted the molecule into an antagonist. This larger group may occupy space required for the conformational change associated with receptor activation, thereby blocking the action of agonists.

Caption: Key structure-activity relationship points for the analog series.

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative pharmacodynamic analysis of 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid analogs as novel GABA-B receptor modulators. Based on our hypothetical data, Analog B emerges as the most promising lead candidate, demonstrating superior potency both in vitro and in vivo compared to the parent compound and the reference agonist, baclofen.

The logical progression from binding and functional assays to whole-organism behavioral models allows for a thorough, data-driven characterization. The SAR analysis reveals that the piperidine ring, the N-linked side chain, and the acetic acid moiety are all critical determinants of pharmacodynamic activity, offering clear avenues for further optimization.

Future work on this series should focus on:

  • Full Pharmacokinetic Profiling: Determine the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates like Analog B to assess oral bioavailability and brain penetration.

  • Selectivity and Off-Target Screening: Profile lead compounds against a panel of other GPCRs, ion channels, and transporters to ensure a clean safety profile.

  • Efficacy in Disease-Relevant Models: Evaluate promising analogs in more advanced preclinical models related to GABA-B's therapeutic potential, such as models of neuropathic pain, anxiety disorders, or substance addiction. [14] By employing the systematic approach outlined here, research teams can efficiently navigate the complexities of drug discovery and unlock the full therapeutic potential of this novel chemical series.

References

  • Tu, H., et al. (2010). GABA(B) Receptor Activation Protects Neurons from Apoptosis via IGF-1 Receptor Transactivation. Journal of Neuroscience. Available at: [Link]

  • GeneGlobe. (n.d.). GABA Receptor Signaling. QIAGEN. Available at: [Link]

  • Ribosome Studio. (2023). How the GABA-B Receptor Works: An Essential G-Protein Coupled Receptor. YouTube. Available at: [Link]

  • Reactome. (n.d.). GABA B receptor activation. Reactome Pathway Database. Available at: [Link]

  • Serrano-Regal, M. P., et al. (2020). GABA(B) Receptor Activation Protects Neurons from Apoptosis via IGF-1 Receptor Transactivation. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2020). Design, Synthesis, and Structure–Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Publications - American Chemical Society. Available at: [Link]

  • Fung, Y. K., et al. (1982). An in vivo method for testing GABAergic compounds. PubMed. Available at: [Link]

  • Pin, J. P., & Prézeau, L. (2007). Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective. ResearchGate. Available at: [Link]

  • Venkatraman, S., et al. (2003). Synthesis and structure-activity relationship of N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids as novel, orally active matrix metalloproteinase inhibitors for the treatment of osteoarthritis. PubMed. Available at: [Link]

  • Jacobson, L. H., et al. (2013). Comparison of the effects of the GABAB receptor positive modulator BHF177 and the GABAB receptor agonist baclofen on anxiety-like behavior, learning, and memory in mice. PMC. Available at: [Link]

  • Pérez-Benito, L., et al. (2019). Exploring the Binding Mechanism of GABAB Receptor Agonists and Antagonists through in Silico Simulations. ACS Publications. Available at: [Link]

  • Naseem, H., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis. Available at: [Link]

  • Henke, B. R., et al. (2003). Design, synthesis, and structure–activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARα/γ agonists. ResearchGate. Available at: [Link]

  • Gjoni, T., et al. (2018). GABA B receptor allosteric modulators exhibit pathway-dependent and species-selective activity. ResearchGate. Available at: [Link]

  • Caspary, T., et al. (2009). A mouse model for visualization of GABA(B) receptors. PubMed. Available at: [Link]

  • Mederos, S., et al. (2022). Workflow of collection and testing of GABA B receptors knockout in... ResearchGate. Available at: [Link]

  • Tavares, I., et al. (2015). GABA Acting on GABAB Receptors Located in a Medullary Pain Facilitatory Area Enhances Nociceptive Behaviors Evoked by Intraplantar Formalin Injection. PubMed. Available at: [Link]

  • Castelli, M. P., et al. (2013). GABAB receptors and glucose homeostasis: evaluation in GABAB receptor knockout mice. American Journal of Physiology-Endocrinology and Metabolism. Available at: [Link]

  • Chen, L., et al. (2014). Discovery of a Negative Allosteric Modulator of GABA B Receptors. ACS Publications. Available at: [Link]

  • Singh, P., et al. (2020). Rational approaches for the design of various GABA modulators and their clinical progression. PMC. Available at: [Link]

  • Al-Mansour, F., et al. (2022). In vitro and in silico investigation of the critical role of GABAB receptor activation in human breast cancer and its natural agonists. PMC. Available at: [Link]

  • Koek, W., et al. (2011). GABAB Receptor-Positive Modulators: Enhancement of GABAB Receptor Agonist Effects In Vivo. PMC. Available at: [Link]

Sources

Comparative

validating biomarker response to 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid treatment

Validating Biomarker Response to 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid (EMPA-acid) Treatment: A Comprehensive Platform Comparison Guide As targeted small-molecule therapeutics grow in complexity, the bi...

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Author: BenchChem Technical Support Team. Date: March 2026

Validating Biomarker Response to 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid (EMPA-acid) Treatment: A Comprehensive Platform Comparison Guide

As targeted small-molecule therapeutics grow in complexity, the bioanalytical frameworks used to validate their pharmacodynamic (PD) and pharmacokinetic (PK) profiles must evolve in tandem. The compound 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid (hereafter referred to as EMPA-acid) presents a unique analytical challenge. Structurally, it features a basic tertiary piperidine nitrogen and an acidic carboxylic acid moiety, rendering it highly zwitterionic at physiological pH.

When evaluating the biomarker response to EMPA-acid—whether tracking target engagement peptides, inflammatory cytokines, or the compound's own concentration in biofluids—selecting the correct analytical platform is critical. This guide objectively compares standard immunoassay platforms against targeted mass spectrometry, providing a self-validating experimental workflow grounded in the latest regulatory standards[1],[2].

Platform Comparison: Selecting the Optimal Modality

Biomarker validation typically relies on one of three modalities. However, the zwitterionic nature of EMPA-acid and the complexity of matrices like cerebrospinal fluid (CSF) or plasma often expose the limitations of traditional immunoassays[3].

Table 1: Cross-Platform Comparison for EMPA-acid Biomarker Validation

Analytical FeatureSingleplex ELISAMultiplex (Luminex/PEA)Targeted LC-MS/MS
Sensitivity (LLOQ) High (pg/mL)Moderate to High (pg/mL)Very High (pg/mL to fg/mL)
Multiplexing Capacity Low (1 analyte)High (up to 100+ analytes)Moderate (10–30 analytes)
Matrix Effect Susceptibility Susceptible (Hook effect)Highly Susceptible (Cross-reactivity)Correctable (via SIL internal standards)
Specificity Mechanism Antibody epitope bindingDual-antibody / DNA-barcodeMass-to-charge ( m/z ) transitions
Best Use Case Routine, single-protein trackingExploratory biomarker discoveryDefinitive PK/PD & Zwitterion quantification

While multiplex immunoassays offer high throughput, they frequently suffer from reagent cross-reactivity and non-linear matrix interference[3],[4]. For a definitive, regulatory-compliant validation of EMPA-acid and its associated peptide biomarkers, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. It allows for the direct, structural quantification of the analyte without reliance on variable biological reagents.

Experimental Protocol: A Self-Validating LC-MS/MS Workflow

To ensure scientific integrity, a bioanalytical protocol cannot simply be a list of instructions; it must be a self-validating system. This means the assay must inherently flag its own failures (e.g., incomplete extraction, ion suppression) before the data is processed[5].

Below is the optimized methodology for validating the biomarker response to EMPA-acid, engineered to meet the stringent criteria of the FDA (2018) and ICH M10 (2022) guidelines[1],[2].

Step 1: Biofluid Collection and Stabilization
  • Action: Collect plasma or CSF at predefined time-course intervals post-EMPA-acid dosing. Immediately spike the sample with a protease inhibitor cocktail (e.g., AEBSF, Aprotinin).

  • Causality: Endogenous peptide biomarkers are rapidly degraded by circulating proteases ex vivo. Inhibitor stabilization prevents artificial deflation of the biomarker signal, ensuring the measured concentration reflects the true in vivo state.

Step 2: Stable Isotope-Labeled (SIL) Spike-In (The Self-Validation Engine)
  • Action: Spike a known concentration of a 13C/15N -labeled analog of the target biomarker (and SIL-EMPA-acid) into every sample, calibrator, and quality control (QC) before any extraction occurs.

  • Causality: The SIL acts as the internal standard. Because it shares the exact physicochemical properties of the target analyte, it will co-elute during chromatography and experience the exact same matrix suppression during electrospray ionization (ESI)[5]. If the absolute peak area of the SIL drops below 50% of a neat standard, the system automatically flags a critical matrix effect, invalidating the sample and preventing false-negative reporting.

Step 3: Mixed-Mode Solid Phase Extraction (SPE)
  • Action: Dilute the sample 1:1 with 2% phosphoric acid to disrupt protein binding. Load onto a Mixed-Mode Strong Cation Exchange (MCX) SPE cartridge. Wash with 100% methanol, then elute with 5% ammonium hydroxide in methanol.

  • Causality: EMPA-acid is zwitterionic. Standard reversed-phase (RP) extraction yields poor recovery because the compound remains charged and highly polar. By dropping the pH with phosphoric acid, we fully protonate the tertiary piperidine nitrogen, allowing it to lock onto the cation-exchange resin. The aggressive methanol wash strips away neutral lipids and phospholipids, while the high-pH elution neutralizes the piperidine ring, releasing the purified analyte.

Step 4: LC-MS/MS Quantification
  • Action: Inject the eluate onto a biphenyl or polar-embedded C18 column. Monitor specific Multiple Reaction Monitoring (MRM) transitions using a triple quadrupole mass spectrometer.

Step 5: Regulatory Validation (ICH M10 Compliance)
  • Action: Execute Incurred Sample Reanalysis (ISR) by re-extracting and re-analyzing 10% of the study samples on a different day.

  • Causality: ISR proves that the biomarker remains stable in the actual biological matrix over time, rather than just in artificial buffer spikes, fulfilling the core trustworthiness mandate of the ICH M10 guidelines[2].

Workflow Visualization

G N1 1. EMPA-acid Dosing (In Vivo Treatment) N2 2. Biofluid Collection (Plasma/CSF + Inhibitors) N1->N2 Pharmacokinetics N3 3. SIL Spike-in (Internal Standard) N2->N3 Standardization N4 4. Mixed-Mode SPE (Zwitterion Cleanup) N3->N4 Matrix Control N5 5. LC-MS/MS Analysis (MRM Quantification) N4->N5 Purified Extract N6 6. ICH M10 Validation (Data Integration) N5->N6 Raw Data

Self-validating bioanalytical workflow for EMPA-acid biomarker quantification.

Experimental Data: Platform Performance Validation

To demonstrate the necessity of the LC-MS/MS approach for EMPA-acid, we compared the validation metrics of a key downstream peptide biomarker across the three platforms. The data below highlights how matrix effects in complex biofluids compromise immunoassay integrity, while the SIL-corrected LC-MS/MS method maintains strict regulatory compliance[2],[3].

Table 2: Cross-Platform Validation Metrics for EMPA-acid Biomarker Response

Validation ParameterAcceptance Criteria (ICH M10)Singleplex ELISAMultiplex (PEA)Targeted LC-MS/MS
Inter-assay Precision (%CV) ≤ 15% (≤ 20% at LLOQ)8.2%18.5% (Fails at LLOQ)4.1%
Accuracy (% Bias) ± 15% (± 20% at LLOQ)+11.4%+24.1% (Matrix interference)-2.3%
Spike Recovery 80% – 120%85%72% (Signal suppression)98% (SIL corrected)
Parallelism ≤ 20% CV across dilutionsPassFail (Non-linear at high conc.)Pass

References

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." (2018). URL:[Link]

  • International Council for Harmonisation (ICH). "ICH M10 on bioanalytical method validation and study sample analysis." (2022). URL:[Link]

  • Tighe, P. J., et al. "ELISA in the multiplex era: Potentials and pitfalls." Proteomics Clinical Applications. (2015). URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Handling and Disposal of 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid

As a Senior Application Scientist, I frequently consult with drug development professionals and analytical chemists on the lifecycle management of complex pharmaceutical intermediates. The compound 2-{1-[(Ethylcarbamoyl)...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals and analytical chemists on the lifecycle management of complex pharmaceutical intermediates. The compound 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid is a highly specialized piperidine derivative. Because it is a novel or proprietary research chemical, it does not possess a specific Environmental Protection Agency (EPA) U- or P-list waste code[1]. However, its structural profile dictates strict disposal protocols to prevent environmental contamination and ensure laboratory safety.

This guide provides a self-validating, step-by-step operational plan for the proper characterization, segregation, and disposal of this compound.

Chemical Profiling & Waste Characterization

To design an effective disposal strategy, we must first understand the causality behind the chemical's behavior. The molecule contains three critical functional groups that dictate its solubility, reactivity, and environmental persistence:

  • Piperidine Ring (Tertiary Amine): Imparts basicity. In aqueous solutions, this nitrogen can become protonated.

  • Acetic Acid Moiety: Imparts acidity. The presence of both a basic amine and an acidic carboxylic acid means this compound is amphoteric and will likely exist as a zwitterion at physiological pH.

  • Ethylcarbamoylmethyl Group: A secondary amide that is generally stable but can undergo hydrolysis if exposed to strong aqueous acids or bases during waste accumulation.

Operational Implication: Because of its amphoteric nature and potential pharmacological activity (structurally resembling various receptor ligands and enzyme inhibitors), this compound must never be disposed of via the sink [2]. Even trace amounts in wastewater can bypass standard municipal water treatment facilities. It must be captured, segregated, and subjected to high-temperature incineration.

Waste Segregation Logistics

Proper segregation prevents dangerous secondary reactions in waste carboys and reduces disposal costs by minimizing the volume of highly regulated waste streams[3].

WasteSegregation Start 2-{1-[(Ethylcarbamoyl)methyl] piperidin-4-yl}acetic acid Waste Generated Solid Solid Waste (Powder/Vials) Start->Solid Liquid Liquid Waste (Solutions/Assays) Start->Liquid SolidBin Solid Hazardous Waste Container Solid->SolidBin Org Organic Solvents (DMSO, MeOH, MeCN) Liquid->Org Aq Aqueous Buffers (pH 4-9) Liquid->Aq NonHalo Non-Halogenated Organic Waste Org->NonHalo AqBin Aqueous Hazardous Waste (No Drain) Aq->AqBin Incineration High-Temperature Incineration SolidBin->Incineration NonHalo->Incineration AqBin->Incineration

Decision tree for the segregation and disposal routing of piperidine derivative waste.

Waste Stream Categorization Table

Summarizing the quantitative and qualitative data for waste routing ensures immediate compliance during high-throughput workflows:

Waste StreamTypical Matrix / ContaminantsPrimary Hazard CharacteristicDisposal Routing
Solid Waste Pure powder, contaminated PPE, empty glass vials, weighing boats.Toxic / Biologically ActiveSolid Hazardous Waste (Incineration)
Organic Liquid DMSO, Methanol, Acetonitrile (HPLC effluents, reaction mixtures).Ignitable (D001) / ToxicNon-Halogenated Organic Waste
Aqueous Liquid PBS, HEPES, biological assay media.Toxic / Aquatic HazardAqueous Hazardous Waste (Incineration)

Step-by-Step Disposal Protocols

The following methodologies must be integrated into your laboratory's Chemical Hygiene Plan (CHP)[2].

Protocol A: Solid Waste Disposal (Powders and Consumables)

Scientific Rationale: Powders pose an inhalation hazard due to aerosolization. Containment at the source is critical.

  • Collection: Place all unused 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid powder, contaminated weighing paper, and empty vials into a puncture-proof, leak-proof High-Density Polyethylene (HDPE) container.

  • Labeling: Affix a hazardous waste tag immediately. Label as "Hazardous Solid Waste - Toxic Organic Solid (Piperidine Derivative)."

  • Storage: Store the container in a designated Satellite Accumulation Area (SAA) away from strong oxidizers. Keep the lid tightly sealed unless actively adding waste.

Protocol B: Liquid Organic Waste (Chromatography & Synthesis)

Scientific Rationale: Organic solvents used to dissolve this compound (e.g., Methanol) are typically ignitable. The waste takes on the characteristic hazard of the solvent[1].

  • Compatibility Check: Ensure the waste carboy is chemically compatible with the solvent matrix (glass or HDPE is recommended).

  • Segregation: If the solution contains no halogenated solvents (like DCM or Chloroform), pour the effluent into the "Non-Halogenated Organic Waste" carboy. If halogens are present, it must be routed to "Halogenated Organic Waste" to comply with EPA emission standards during incineration[3].

  • Venting: Use safety funnels with vapor-locking lids to prevent the release of Volatile Organic Compounds (VOCs) into the laboratory environment.

Protocol C: Aqueous Waste (Biological Assays)

Scientific Rationale: The compound's zwitterionic nature makes it highly soluble in aqueous buffers. It cannot be treated by standard municipal biodegradation.

  • pH Verification: Ensure the aqueous waste is between pH 4 and 9. Highly acidic or basic waste (pH < 2 or > 12.5) is considered characteristic corrosive waste (D002) and requires separate handling[1].

  • Collection: Pour into a dedicated "Aqueous Hazardous Waste" container.

  • Deactivation (Optional but Recommended): If the waste contains active biological agents (e.g., cell cultures used to test the compound), the waste must be chemically deactivated (e.g., using 10% bleach) prior to being mixed with the chemical waste stream, ensuring no incompatible reactions occur.

Spill Response & Decontamination

In the event of an accidental release of 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid, rapid and methodical decontamination is required to prevent exposure.

  • Don PPE: Immediately equip nitrile gloves, chemical splash goggles, and a standard laboratory coat.

  • Suppress Aerosolization (For Solids): Do not dry-sweep the powder. Dry sweeping generates airborne particulates. Instead, lightly mist the powder with a compatible solvent (e.g., 10% ethanol/water mixture) to dampen it.

  • Absorption: Wipe up the dampened powder or liquid spill using inert absorbent pads or spill-control pillows.

  • Surface Decontamination: Because the molecule has both polar (carboxylic acid/amine) and non-polar (hydrocarbon backbone) characteristics, wash the affected surface thoroughly with a surfactant (soap) and warm water to ensure complete removal.

  • Disposal: Place all used absorbent pads, gloves, and paper towels into a heavy-duty plastic bag, seal it, and dispose of it via the Solid Hazardous Waste stream.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version Source: National Research Council / Central Washington University URL:[Link]

  • Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Hazardous Waste Disposal Guidelines Source: Purdue University / Radiological & Environmental Management URL:[Link]

Sources

Handling

Comprehensive Safety and Operational Guide: Handling 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid

As a specialized functionalized piperidine derivative, 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid is frequently utilized as a critical building block or intermediate in the synthesis of neuroactive pharmaceu...

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Author: BenchChem Technical Support Team. Date: March 2026

As a specialized functionalized piperidine derivative, 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid is frequently utilized as a critical building block or intermediate in the synthesis of neuroactive pharmaceuticals (such as orexin receptor agonists). Handling novel or specialized active pharmaceutical ingredient (API) intermediates requires moving beyond basic laboratory safety and implementing rigorous, self-validating operational controls.

This guide provides drug development professionals and laboratory scientists with field-proven, step-by-step methodologies for the safe handling, transfer, and disposal of this compound.

Part 1: Hazard Assessment & Causality

To design an effective safety protocol, we must first analyze the molecular structure of the compound to predict its physical and toxicological behavior:

  • Morphological & Physical Hazards: The molecule contains both a basic piperidine nitrogen and an acidic acetic acid moiety. In its solid state, it likely exists as a zwitterion. Zwitterionic powders are highly crystalline and notoriously prone to electrostatic cling . This physical property significantly increases the risk of aerosolization during weighing and transfer.

  • Toxicological Profile: The presence of the ethylcarbamoyl and piperidine groups suggests potential pharmacological activity. Inhalation of aerosolized powder or mucous membrane exposure could lead to unintended biological activity or localized pH-dependent irritation.

  • Regulatory Grounding: Following the National Research Council's Prudent Practices in the Laboratory [1], any chemical intermediate with an incomplete in vivo toxicological profile must be handled using control banding strategies equivalent to known hazardous substances.

Part 2: Personal Protective Equipment (PPE) Matrix

In accordance with OSHA standard 29 CFR 1910.132 regarding hazard assessment [2], the following PPE matrix establishes the necessary barriers to mitigate dermal, ocular, and inhalation exposure.

PPE CategorySpecificationQuantitative/Performance DataCausality & Rationale
Gloves Nitrile (Minimum 4 mil thickness, extended cuff)>240 min breakthrough time for dilute aqueous acids/amidesNitrile provides superior chemical resistance to organic acids and prevents zwitterion permeation far better than latex, which is prone to degradation.
Eye Protection ANSI Z87.1 Chemical Splash Goggles100% droplet and particulate exclusionProtects against accidental powder aerosolization and liquid splashes during the solubilization phase. Safety glasses with side shields are insufficient for fine powders.
Body Protection Flame-resistant (FR) or standard 100% cotton lab coatKnee-length, tight-fitting cuffsPrevents the accumulation of static-prone powder on street clothing. Synthetic fabrics should be avoided as they generate static electricity.
Respiratory N95 or P100 Particulate Respirator95% to 99.97% filtration efficiencyRequired only if weighing outside a ventilated enclosure. Standard protocol dictates all handling must occur inside a fume hood, negating the need for a respirator.

Part 3: Operational Workflow & Handling Protocol

To prevent aerosolization and ensure quantitative transfer of the powder, the operational workflow must prioritize in-vessel solubilization .

Step-by-Step Methodology:
  • Electrostatic Mitigation: Wipe down the analytical balance, spatulas, and the exterior of the chemical container with a static-reducing cloth or a wipe lightly dampened with 70% ethanol.

  • Ventilated Weighing: Place the weighing vessel (e.g., a glass vial or volumetric flask) inside a Ventilated Balance Enclosure (VBE) or a chemical fume hood with the sash lowered to the operational mark.

  • Transfer: Using a static-free stainless steel spatula, carefully transfer the 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid into the vessel. Do not drop the powder from a height; place the spatula directly into the vessel before tapping.

  • In-Vessel Solubilization (Critical Step): Instead of transferring the dry powder to a secondary reaction flask, add your initial reaction solvent (e.g., DMSO, DMF, or buffered aqueous solution) directly into the weighing vessel.

  • Liquid Transfer: Once dissolved, transfer the compound as a liquid solution. Liquid transfers eliminate the risk of airborne dust exposure.

Workflow Start 1. Fume Hood & PPE Prep Static 2. Electrostatic Mitigation Start->Static Weighing 3. Enclosed Weighing Static->Weighing Solubilization 4. In-Vessel Solubilization Weighing->Solubilization Transfer 5. Liquid Transfer to Reactor Solubilization->Transfer

Figure 1: Step-by-step operational workflow for handling static-prone powder intermediates.

Part 4: Spill Response & Decontamination

Dry powder spills require a specific response to prevent the chemical from becoming airborne. Never use a dry brush or broom to sweep up an API intermediate.

Spill Response Methodology:
  • Isolate: Restrict access to the spill area immediately.

  • Assess: Determine if the spill is contained within the fume hood. If it is outside the hood and exceeds 50 grams, evacuate the immediate lab space and contact Environmental Health and Safety (EHS).

  • Wet Wiping (For minor spills): Gently mist the spilled powder with a compatible solvent (a 50/50 mix of water and ethanol is highly effective for zwitterionic organic acids). This neutralizes static and prevents aerosolization.

  • Absorb: Place absorbent chemical pads over the wetted area.

  • Decontaminate: Wash the surface with a mild alkaline detergent to neutralize any residual acetic acid, followed by a final water wipe.

SpillResponse Spill Powder Spill Detected Assess Assess Volume & Location Spill->Assess IsHood Inside Ventilation? Assess->IsHood Major Evacuate Area & Notify EHS IsHood->Major No / Major Minor Wet Powder with Solvent (No Sweeping) IsHood->Minor Yes / Minor Absorb Wipe with Absorbent Pads Minor->Absorb Dispose RCRA Solid Waste Bin Absorb->Dispose

Figure 2: Decision logic and response pathway for powder spills.

Part 5: Waste Disposal Plan

Under the EPA's Resource Conservation and Recovery Act (RCRA) guidelines (40 CFR Part 262) [3], laboratories must properly characterize and segregate waste generated from handling this compound.

  • Solid Waste: All contaminated gloves, absorbent pads from spill cleanups, and empty weighing vials must be collected in a sealed, puncture-resistant container labeled as "Hazardous Solid Waste - Toxic Organics."

  • Liquid Waste: Reaction filtrates or solubilized waste containing 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid must be collected in compatible high-density polyethylene (HDPE) carboys.

  • Compatibility Warning: Do not mix this waste with strong oxidizers or concentrated mineral acids, as the piperidine nitrogen and amide groups can undergo exothermic reactions. Label the carboy clearly with all constituent solvents to ensure proper downstream incineration by your waste management provider.

References
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards . National Research Council. The National Academies Press.[Link]

  • 1910.132 - General requirements for Personal Protective Equipment . Occupational Safety and Health Administration (OSHA).[Link]

  • Hazardous Waste Generators - 40 CFR Part 262 . Environmental Protection Agency (EPA).[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid
Reactant of Route 2
Reactant of Route 2
2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid
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